1-Tetradecyl-sn-glycero-3-phosphocholine
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H48NO6P |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H48NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-27-20-22(24)21-29-30(25,26)28-19-17-23(2,3)4/h22,24H,5-21H2,1-4H3/t22-/m1/s1 |
InChI Key |
MBRLTZVQXZDRBC-JOCHJYFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Tetradecyl-sn-glycero-3-phosphocholine (Miltefosine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tetradecyl-sn-glycero-3-phosphocholine, more commonly known as miltefosine, is a synthetic alkylphosphocholine analog of lysophosphatidylcholine. Originally developed as an anticancer agent, it has found significant clinical application as the first and only oral therapeutic for the treatment of leishmaniasis. Its broad-spectrum activity also extends to various fungi and free-living amoebae. The mechanism of action of miltefosine is multifaceted, primarily involving the disruption of cell membrane integrity, interference with critical signaling pathways such as the PI3K/Akt/mTOR cascade, alteration of lipid metabolism, and the induction of apoptosis. This technical guide provides a comprehensive overview of miltefosine, including its chemical and physical properties, detailed mechanisms of action, extensive quantitative data on its efficacy, and step-by-step experimental protocols for key assays used in its evaluation.
Chemical and Physical Properties
Miltefosine is a well-characterized synthetic phospholipid analog. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| Systematic Name | 2-((Hexadecyloxy)hydroxyphosphoryl)oxy)-N,N,N-trimethylethanaminium |
| Common Names | Miltefosine, Hexadecylphosphocholine (HPC) |
| CAS Number | 58066-85-6[1][2][3] |
| Molecular Formula | C₂₁H₄₆NO₄P[1][2][3] |
| Molecular Weight | 407.57 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, ethanol, and methanol. |
| Chemical Structure |
Mechanism of Action
The therapeutic effects of miltefosine stem from its ability to interfere with multiple cellular processes, ultimately leading to cell death. Its primary mechanisms of action are detailed below.
Disruption of Cell Membrane Integrity and Lipid Metabolism
As a phospholipid analog, miltefosine integrates into cellular membranes, altering their physical properties and disrupting lipid-dependent signaling pathways[4][5]. A key target is the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. Miltefosine inhibits CTP:phosphocholine cytidylyltransferase, a crucial enzyme in the de novo synthesis of PC[2][3][6]. This inhibition leads to a decrease in PC levels and an accumulation of phosphatidylethanolamine (PE), altering membrane fluidity and function[6][7][8].
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/protein kinase B (PKB)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Miltefosine has been shown to be a potent inhibitor of this pathway[9]. By inhibiting the phosphorylation and activation of Akt, miltefosine disrupts downstream signaling, leading to the inhibition of cell survival and the induction of apoptosis[3][4].
Induction of Apoptosis
Miltefosine is a potent inducer of apoptosis, or programmed cell death, in both cancer cells and protozoan parasites[10][11][12][13][14]. This is achieved through multiple mechanisms:
-
Mitochondrial Dysfunction: Miltefosine disrupts the mitochondrial membrane potential and inhibits cytochrome c oxidase, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm[10].
-
Disruption of Calcium Homeostasis: The drug alters intracellular calcium levels, a key regulator of apoptosis, by affecting calcium storage in organelles like the mitochondria and acidocalcisomes in parasites[2].
-
Phosphatidylserine Externalization: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Miltefosine treatment leads to a significant increase in PS externalization, marking cells for phagocytosis[11].
-
DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into oligonucleosomal fragments. Miltefosine induces this DNA fragmentation in a dose- and time-dependent manner[11][12].
Therapeutic Applications and Efficacy
Miltefosine's primary clinical use is in the treatment of various forms of leishmaniasis. It also exhibits significant anticancer activity.
Antileishmanial Activity
Miltefosine is effective against both the promastigote and amastigote stages of various Leishmania species.
Table 1: In Vitro Efficacy of Miltefosine against Leishmania Species
| Leishmania Species | Stage | IC₅₀ / ED₅₀ (µM) | Reference(s) |
| L. donovani | Promastigote | 13.6 ± 2.0 | [14] |
| L. donovani | Amastigote | ~25 (IC₅₀) | [13] |
| L. major | Amastigote | 5.7 | [3] |
| L. tropica | Amastigote | 4.2 | [3] |
| L. infantum | Promastigote | 7 (IC₅₀) |
Table 2: Clinical Efficacy of Miltefosine in Leishmaniasis Treatment
| Type of Leishmaniasis | Location | Regimen | Cure Rate (%) | Reference(s) |
| Visceral Leishmaniasis (VL) | India | 2.5 mg/kg/day for 28 days | 94-97 | [1][2] |
| Cutaneous Leishmaniasis (CL) | Colombia | 2.5 mg/kg/day for 28 days | >80 | [1] |
| Mucocutaneous Leishmaniasis | Brazil | 2.5 mg/kg/day for 28 days | 75.6 - 76.6 | [6] |
| Post-Kala-Azar Dermal (PKDL) | India | 150 mg/day for 60 days | 96 | [1] |
Anticancer Activity
Miltefosine has demonstrated cytotoxic effects against a range of cancer cell lines and has been investigated for the topical treatment of cutaneous breast cancer metastases.
Table 3: In Vitro Efficacy of Miltefosine against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HCT116 | Colorectal Carcinoma | ~5-10 | [12] |
| SW480 | Colorectal Carcinoma | ~5-10 | [12] |
| MCF7 | Breast Adenocarcinoma | 34.6 ± 11.7 | [9] |
| HeLa | Cervical Adenocarcinoma | 6.8 ± 0.9 | [9] |
Pharmacokinetics
Miltefosine is administered orally and is characterized by slow absorption and a long elimination half-life.
Table 4: Pharmacokinetic Parameters of Miltefosine in Humans
| Parameter | Value | Reference(s) |
| Bioavailability | High (oral) | [12] |
| Elimination Half-life | ~7-30 days | [10] |
| Distribution | Wide, with accumulation in liver, lungs, kidneys, and spleen | |
| Metabolism | Primarily by phospholipase D | |
| Excretion | Slow, primarily through metabolism |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of miltefosine.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed Leishmania promastigotes (e.g., 1 x 10⁶ cells/mL) or cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of miltefosine concentrations and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (an early apoptotic event) and loss of membrane integrity (a late apoptotic or necrotic event).
Protocol:
-
Treat cells with miltefosine for the desired time.
-
Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Fragmentation Analysis
This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Protocol:
-
Treat cells with miltefosine to induce apoptosis.
-
Harvest the cells and lyse them in a buffer containing a detergent and proteinase K.
-
Incubate the lysate to allow for protein digestion.
-
Extract the DNA using phenol-chloroform-isoamyl alcohol.
-
Precipitate the DNA with ethanol.
-
Resuspend the DNA in a suitable buffer.
-
Run the DNA on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA under UV light to observe the presence or absence of a DNA ladder.
Western Blot Analysis of PI3K/Akt Pathway
This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt pathway.
Protocol:
-
Treat cells with miltefosine for the desired time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and other pathway components.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound (miltefosine) is a clinically significant drug with a complex and multifaceted mechanism of action. Its ability to disrupt cell membranes, inhibit crucial signaling pathways, and induce apoptosis makes it an effective agent against Leishmania parasites and various cancer cells. This technical guide provides a foundational understanding of miltefosine for researchers and drug development professionals, offering key data and experimental protocols to facilitate further investigation and development of this and similar compounds. The continued study of miltefosine's mechanisms will undoubtedly uncover new therapeutic possibilities and strategies to combat drug resistance.
References
- 1. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Direct In Vitro Comparison of the Anti-Leishmanial Activity of Different Olive Oil Total Polyphenolic Fractions and Assessment of Their Combined Effects with Miltefosine [mdpi.com]
- 7. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Synthesis of 1-Tetradecyl-sn-glycero-3-phosphocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 1-Tetradecyl-sn-glycero-3-phosphocholine, a valuable ether-linked lysophospholipid analog. The synthesis involves a strategic multi-step process commencing with a chiral glycerol precursor, followed by the introduction of the tetradecyl ether linkage at the sn-1 position, and culminating in the phosphorylation of the sn-3 position to incorporate the phosphocholine headgroup. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate a thorough understanding of the manufacturing process.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-stage process. The first stage involves the preparation of the key intermediate, 1-O-tetradecyl-sn-glycerol. This is followed by the crucial phosphorylation step at the sn-3 position and the introduction of the choline moiety.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 1-O-Tetradecyl-sn-glycerol
Step 1.1: Synthesis of 1-O-Tetradecyl-2,3-isopropylidene-sn-glycerol
This step involves the alkylation of the commercially available chiral starting material, (S)-(-)-isopropylidene-sn-glycerol, with tetradecyl bromide.
-
Materials:
-
(S)-(-)-Isopropylidene-sn-glycerol
-
Sodium hydride (NaH)
-
Tetradecyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of (S)-(-)-isopropylidene-sn-glycerol in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Tetradecyl bromide is added dropwise to the reaction mixture, and stirring is continued at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Step 1.2: Synthesis of 1-O-Tetradecyl-sn-glycerol
This step involves the acidic hydrolysis of the isopropylidene protecting group.
-
Materials:
-
1-O-Tetradecyl-2,3-isopropylidene-sn-glycerol
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 1-O-tetradecyl-2,3-isopropylidene-sn-glycerol in methanol is treated with concentrated hydrochloric acid.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the product.
-
Stage 2: Synthesis of this compound
This stage describes a common method for the introduction of the phosphocholine moiety using phosphorus oxychloride and choline tosylate.
-
Materials:
-
1-O-Tetradecyl-sn-glycerol
-
Anhydrous pyridine
-
Phosphorus oxychloride (POCl₃)
-
Choline tosylate
-
Chloroform
-
Methanol
-
Water
-
-
Procedure:
-
A solution of 1-O-tetradecyl-sn-glycerol in anhydrous pyridine is cooled to 0 °C under an inert atmosphere.
-
Phosphorus oxychloride is added dropwise, and the mixture is stirred at 0 °C for 2 hours.
-
A solution of choline tosylate in anhydrous pyridine is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of water.
-
The solvents are removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a chloroform-methanol-water solvent system to yield the final product.
-
Quantitative Data
The following table summarizes the typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactant | Product | Typical Yield (%) |
| 1.1 Alkylation | (S)-(-)-Isopropylidene-sn-glycerol | 1-O-Tetradecyl-2,3-isopropylidene-sn-glycerol | 75-85 |
| 1.2 Deprotection | 1-O-Tetradecyl-2,3-isopropylidene-sn-glycerol | 1-O-Tetradecyl-sn-glycerol | 80-90[1][2] |
| 2. Phosphorylation & Choline Addition | 1-O-Tetradecyl-sn-glycerol | This compound | 40-60 |
Alternative Phosphorylation Method
An alternative and often high-yielding method for the introduction of the phosphocholine group involves the use of 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Caption: Alternative phosphorylation pathway using 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Experimental Protocol for Alternative Phosphorylation
-
Materials:
-
1-O-Tetradecyl-sn-glycerol
-
2-chloro-2-oxo-1,3,2-dioxaphospholane
-
Anhydrous triethylamine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous trimethylamine
-
Anhydrous acetonitrile
-
-
Procedure:
-
To a solution of 1-O-tetradecyl-sn-glycerol and anhydrous triethylamine in anhydrous dichloromethane at 0 °C, a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in anhydrous acetonitrile, and anhydrous trimethylamine is added.
-
The mixture is stirred in a sealed tube at 60 °C for 24 hours.
-
The solvent is evaporated, and the crude product is purified by column chromatography as previously described.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and scale of production.
References
An In-depth Technical Guide to the Mechanism of Action of 1-Tetradecyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tetradecyl-sn-glycero-3-phosphocholine, more commonly known as miltefosine, is an alkylphosphocholine drug with a broad spectrum of activity, including antiprotozoal, anticancer, and antiviral properties.[1][2] Initially developed as an anticancer agent, it has become a crucial oral treatment for leishmaniasis.[3][4] Its mechanism of action is multifaceted, primarily targeting cellular membranes and disrupting key signaling pathways, which leads to apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Core Mechanisms of Action
This compound exerts its therapeutic effects through a combination of mechanisms that ultimately lead to cellular demise in target organisms and cells. These mechanisms can be broadly categorized as follows:
-
Disruption of Lipid Metabolism and Membrane Integrity: A primary mode of action is the interference with lipid metabolism, particularly the biosynthesis of phosphatidylcholine.[5][6] Miltefosine inhibits CTP:phosphocholine cytidylyltransferase, a key enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.[5][7] This disruption of phospholipid metabolism alters the integrity and fluidity of the cell membrane, leading to impaired function of membrane-bound proteins and signaling complexes.[3][8] It also affects the composition of lipid rafts, specialized membrane microdomains crucial for signal transduction.[9]
-
Induction of Apoptosis: Miltefosine is a potent inducer of apoptosis, or programmed cell death, in both parasitic and cancerous cells.[2][10] This is achieved through multiple avenues, including:
-
Mitochondrial Dysfunction: It targets the mitochondria, inhibiting cytochrome c oxidase, a critical component of the electron transport chain.[11][12][13] This leads to mitochondrial depolarization, a decrease in ATP production, and the release of pro-apoptotic factors like cytochrome c.[4][13][14]
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of executioner caspases such as caspase-3 and caspase-7, which dismantle the cell.[15][16]
-
Regulation of Bcl-2 Family Proteins: Miltefosine influences the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring a pro-apoptotic state.[17][18][19]
-
-
Modulation of Cellular Signaling Pathways: Miltefosine significantly impacts key signaling pathways that regulate cell survival, proliferation, and differentiation.
-
PI3K/Akt/mTOR Pathway Inhibition: It inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[8][11][20] By inhibiting Akt phosphorylation, it downregulates downstream effectors like mTOR, leading to cell cycle arrest and apoptosis.[21][22]
-
MAPK Pathway Activation: Miltefosine can also modulate the mitogen-activated protein kinase (MAPK) pathway, including the activation of pro-apoptotic kinases like JNK and p38, while inhibiting the pro-survival ERK pathway.[23]
-
-
Disruption of Intracellular Calcium Homeostasis: The compound disrupts intracellular calcium ion (Ca2+) homeostasis by affecting organelles involved in Ca2+ regulation, such as the mitochondria and acidocalcisomes in parasites.[5][6][12] This alteration in calcium signaling can trigger various downstream events, including apoptosis.
-
Immunomodulation: In the context of infectious diseases like leishmaniasis, miltefosine exhibits immunomodulatory effects, enhancing the host's immune response against the parasite.[3][11] It can promote a Th1-type immune response, which is critical for clearing intracellular pathogens.
Quantitative Data
The efficacy of this compound varies depending on the target organism or cell type. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy (IC50/EC50 Values)
| Target Organism/Cell Line | Parameter | Value (µM) | Incubation Time (hr) | Reference(s) |
| Leishmania major promastigotes | IC50 | 22 | 48 | [1] |
| Leishmania tropica promastigotes | IC50 | 11 | 48 | [1] |
| Leishmania major amastigotes | ED50 | 5.7 | 48 | [1] |
| Leishmania tropica amastigotes | ED50 | 4.2 | 48 | [1] |
| Leishmania donovani promastigotes | IC50 | 4.94 - 25 | 48-72 | [2][16] |
| Leishmania donovani amastigotes | EC50 | 1.26 - 2.68 | 120 | [24][25] |
| Leishmania infantum amastigotes (cured patients) | IC50 | 5.1 | - | [4] |
| Leishmania infantum amastigotes (failed treatment) | IC50 | 12.8 | - | [4] |
| Leishmania tropica promastigotes (polymer-coated miltefosine) | IC50 | 0.0218 | - | [21] |
| Leishmania tropica amastigotes (polymer-coated miltefosine) | IC50 | 0.1008 | - | [21] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference(s) |
| Elimination Half-Life (t½) | 7.05 days (first) | Cutaneous Leishmaniasis | [15] |
| 30.9 days (terminal) | |||
| Median Plasma Concentration (Day 22-28) | 30,800 ng/mL | Cutaneous Leishmaniasis | [15] |
| Plasma Protein Binding | 96-98% | - | [11] |
| Median Skin Concentration (Day 22) | 43.73 µg/g | Post-Kala-Azar Dermal Leishmaniasis | [20] |
| Median Plasma Concentration (Day 22) | 33.29 µg/mL | Post-Kala-Azar Dermal Leishmaniasis | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Apoptosis Assays
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin-V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect externalized PS by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.
Protocol:
-
Culture target cells (e.g., Leishmania promastigotes) to the desired density.
-
Treat cells with various concentrations of miltefosine or a vehicle control for the desired time points (e.g., 24, 48 hours).
-
Harvest cells by centrifugation (e.g., 1,400 x g for 10 minutes) and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of Annexin-V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin-V and 5 µL of PI.
-
Incubate the cells in the dark at room temperature for 15 minutes.[26][27]
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry, detecting FITC fluorescence (for apoptotic cells) and PI fluorescence (for necrotic cells).[26][27][28]
Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments by endonucleases. These fragments can be visualized as a characteristic "ladder" on an agarose gel.
Protocol:
-
Treat cells with miltefosine as described above.
-
Harvest approximately 5 x 10^6 cells and wash with PBS.
-
Extract genomic DNA using a commercial apoptotic DNA ladder kit or a standard phenol-chloroform extraction method.
-
Quantify the extracted DNA.
-
Load equal amounts of DNA (e.g., 10 µg) onto a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).
-
Perform electrophoresis at 100V for 2 hours.[1]
-
Visualize the DNA fragments under UV illumination.[1]
Principle: Apoptotic cells with fragmented DNA will have a DNA content less than that of G1 cells, appearing as a "sub-G1" peak in a cell cycle histogram generated by flow cytometry of PI-stained cells.
Protocol:
-
Treat approximately 1 x 10^6 cells with an IC50 dose of miltefosine for various time points (e.g., 24, 36, 48 hours).[28]
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.[28][29]
-
Wash the cells with PBS and resuspend the pellet in a solution containing RNase A (e.g., 200 µg/mL) to degrade RNA.
-
Incubate for 1 hour at 37°C.[28]
-
Stain the cells with PI (e.g., 40 µg/mL).
-
Analyze the DNA content by flow cytometry.[29]
Mitochondrial Function Assays
Principle: Cytochrome c oxidase (CcO) activity is measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c.
Protocol:
-
Isolate the mitochondrial fraction from treated and untreated cells.
-
Prepare an incubation mixture containing the mitochondrial fraction (e.g., 200 µg/mL protein), 0.02% Triton X-100, and 32 µM reduced cytochrome c in 75 mM sodium phosphate buffer (pH 7.4).[12]
-
Add miltefosine at the desired concentrations.
-
Monitor the decrease in absorbance at 550 nm for 50 minutes at 37°C, which corresponds to the oxidation of cytochrome c.[12]
-
Use 10 mM KCN as a positive control for CcO inhibition.[12]
Principle: The lipophilic cationic dye Rhodamine 123 accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential. A decrease in ΔΨm results in the release of the dye, which can be measured fluorometrically.
Protocol:
-
Incubate cells with Rhodamine 123 (e.g., 10 mg/mL) for 30 minutes at room temperature to allow for mitochondrial uptake.[4]
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a suitable buffer and place them in a fluorometer cuvette.
-
Add miltefosine (e.g., 4 µM) and monitor the increase in fluorescence (excitation ~488 nm, emission ~530 nm) in real-time, which indicates the release of Rhodamine 123 from the mitochondria.[4][30]
Lipid Metabolism and Membrane Integrity Assays
Principle: The activity of key enzymes in the phosphatidylcholine synthesis pathway, such as cholinephosphotransferase (CEPT), can be measured by monitoring the incorporation of a radiolabeled precursor ([14C]CDP-choline) into phosphatidylcholine.
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Set up a reaction mixture containing the cell lysate (e.g., 900 µg protein), 50 µM [14C]CDP-choline, 50 µM diacylglycerol (DAG), 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 0.005% Tween 20.
-
Incubate the reaction for 1 hour at room temperature.
-
Extract the lipids using 1-butanol.
-
Separate the phospholipids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled phosphatidylcholine formed.
Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property allows for their isolation from other membrane components by density gradient centrifugation.
Protocol:
-
Treat cells with miltefosine.
-
Lyse the cells in a buffer containing 1% Triton X-100 at 4°C.
-
Mix the lysate with a high concentration of sucrose (e.g., 80%) to create a dense solution.
-
Create a discontinuous sucrose gradient by layering solutions of decreasing sucrose concentrations (e.g., 35% and 5%) on top of the cell lysate.[5]
-
Centrifuge at high speed (e.g., 200,000 x g) for several hours.
-
Lipid rafts will float to the interface between the lower density sucrose layers (e.g., 5% and 35%), appearing as an opaque band.[5]
-
Collect the fractions and analyze the protein and lipid composition by Western blotting and other techniques.
Intracellular Calcium Measurement
Principle: The fluorescent indicator Fura-2 is used to measure intracellular calcium concentrations. Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca2+, allowing for ratiometric measurement of calcium levels.
Protocol:
-
Load cells with Fura-2 AM, the membrane-permeant form of the dye.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a buffer and place them in a fluorometer cuvette.
-
Add miltefosine (e.g., 4 µM) and monitor the fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).[5]
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by miltefosine, leading to decreased cell survival and increased apoptosis.
MAPK Signaling Pathway Modulation
Caption: Modulation of the MAPK pathway by miltefosine, promoting apoptosis via JNK/p38 activation and inhibiting survival via ERK suppression.
Induction of Apoptosis
Caption: Miltefosine-induced apoptosis through mitochondrial dysfunction, cytochrome c release, and modulation of Bcl-2 family proteins.
Experimental Workflow for Apoptosis Assessment
Caption: A typical experimental workflow for assessing miltefosine-induced apoptosis using multiple complementary techniques.
Conclusion
This compound is a pleiotropic drug that targets multiple fundamental cellular processes. Its ability to disrupt lipid metabolism and membrane integrity, induce apoptosis through mitochondrial- and signaling-mediated pathways, and modulate key survival and proliferation signals underscores its efficacy against a range of diseases. This technical guide provides a foundational understanding of its complex mechanism of action, offering valuable insights for researchers and professionals in drug development seeking to leverage or circumvent its cellular effects. Further research, particularly in the realm of proteomics and metabolomics, will continue to unravel the intricate details of its molecular interactions and downstream consequences.
References
- 1. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions | Springer Nature Experiments [experiments.springernature.com]
- 2. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]
- 3. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 4. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Miltefosine increases macrophage cholesterol release and inhibits NLRP3-inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Miltefosine induces metacaspase and PARP genes expression in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 18. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Signalway Antibody [sabbiotech.com]
- 24. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. MAPK/ERK activation in macrophages promotes Leishmania internalization and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Role of 1-Tetradecyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers
An In-depth Examination of a Key Lysophospholipid in Cellular Signaling and Disease
Abstract
1-Tetradecyl-sn-glycero-3-phosphocholine, a member of the lysophospholipid family also known as Lyso-PAF C14, is a critical bioactive lipid mediator involved in a myriad of cellular processes. As a metabolic precursor and breakdown product of the potent inflammatory agent Platelet-Activating Factor (PAF), it occupies a central node in the complex web of lipid signaling. This technical guide provides a comprehensive overview of the biological roles of this compound, with a particular focus on its involvement in signal transduction pathways implicated in inflammation and cancer. We present a synthesis of the current understanding of its interaction with the PAF receptor, its downstream signaling cascades, and its quantifiable effects on cellular behavior. Detailed experimental protocols and structured data tables are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate this multifaceted signaling molecule.
Introduction
Phospholipids are not merely structural components of cellular membranes; they are also key players in a sophisticated signaling network that governs cellular function. Among these, the ether phospholipid 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, or Platelet-Activating Factor (PAF), is a potent mediator of inflammation and allergic reactions. Its immediate precursor and metabolite, this compound (Lyso-PAF C14), was initially considered an inactive byproduct. However, emerging evidence has revealed its own distinct and significant biological activities, challenging this earlier notion.
This document delves into the intricate cellular functions of this compound, exploring its metabolic pathways, its interaction with the PAF receptor, and its role in modulating critical signaling cascades. We will examine its contributions to physiological and pathological processes, including inflammation and cancer, supported by quantitative data and detailed experimental methodologies.
Metabolism and Bioavailability
This compound exists in a dynamic equilibrium with PAF, regulated by the activities of two key enzymes:
-
Phospholipase A2 (PLA2): This enzyme catalyzes the hydrolysis of the sn-2 acyl group of phosphatidylcholine to generate Lyso-PAF.
-
Lysophosphatidylcholine Acyltransferase (LPCAT): This enzyme, also known as Lyso-PAF acetyltransferase, catalyzes the reverse reaction, acetylating Lyso-PAF at the sn-2 position to produce PAF.
The tight regulation of these enzymes is crucial for controlling the cellular levels of both PAF and Lyso-PAF, thereby modulating their respective signaling activities.
Interaction with the Platelet-Activating Factor Receptor (PAFR)
The biological effects of this compound are primarily mediated through its interaction with the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). While historically considered a weak agonist or even an antagonist of PAFR, recent studies suggest a more complex interaction that can lead to the activation of specific downstream signaling pathways.
Binding Affinity
The binding of PAF and its analogs to the PAFR has been quantified in various cell types. While specific binding data for the C14 variant is limited, studies on the broader class of PAF-acether provide valuable insights.
| Ligand | Cell Type | Binding Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| [3H]PAF-acether | Human Platelets | ~0.53 nM (calculated from Ka of 18.86 x 10^9 M-1) | 242 ± 64 sites/platelet | [1][2] |
| [3H]PAF | Rabbit Platelet Membranes | 1.36 ± 0.05 nM | 1.61 ± 0.34 x 10^12 sites/mg protein | [3] |
| [3H]PAF | Canine Platelets | 0.63 ± 0.02 nM | 222 ± 10 fmol/10^7 platelets | [4] |
Note: The binding affinity of this compound specifically may differ from the general PAF-acether values presented. Further research is required to elucidate the precise binding kinetics of this particular lysophospholipid.
Signaling Pathways
Upon binding to the PAFR, this compound can initiate a cascade of intracellular signaling events. These pathways are critical in mediating its diverse biological effects.
Classical G-Protein Mediated Signaling
Activation of the PAFR by its ligands, including Lyso-PAF, leads to the engagement of Gq and Gi proteins.[5] This initiates a well-characterized signaling cascade:
-
Gq Activation: Activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and DAG Signaling: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade leads to a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.[6]
Classical G-protein signaling pathway activated by this compound.
RAF1 Activation Pathway
Recent evidence has unveiled a more specific signaling role for intracellular Lyso-PAF in the activation of the RAF1 kinase, a key component of the MAPK/ERK pathway that is often dysregulated in cancer. This pathway involves the following steps:
-
PLA2G7 Activity: Intracellular Phospholipase A2 group VII (PLA2G7) converts PAF to Lyso-PAF.
-
PAK2 Activation: Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2), altering its ATP kinetics and promoting its activation.
-
RAF1 Phosphorylation: Activated PAK2, along with PAK1, phosphorylates RAF1 at Serine 338, a critical step for its activation.
-
Downstream Signaling: Activated RAF1 then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK, leading to changes in gene expression that promote cell proliferation and survival.
Intracellular signaling pathway of RAF1 activation by Lyso-PAF.
Biological Roles and Cellular Effects
The activation of these signaling pathways by this compound translates into a range of cellular responses.
Inflammation
Lyso-PAF is implicated in inflammatory processes, primarily through its ability to recruit and activate immune cells. Nasal challenge with Lyso-PAF has been shown to induce neutrophilia in both atopic and non-atopic individuals, and eosinophilia in atopic subjects.[7] This suggests a role in the pathogenesis of inflammatory conditions of the airways, such as chronic rhinosinusitis with nasal polyps.[7]
Cancer
The involvement of the Lyso-PAF-PAK2-RAF1 axis in a fundamental cell proliferation pathway highlights its potential role in cancer. By promoting the activation of RAF1, a well-established proto-oncogene, intracellular Lyso-PAF may contribute to the uncontrolled growth and survival of cancer cells. This pathway is particularly relevant in tumors with activating mutations in RAS, where RAF1 activation is a key downstream event.
Experimental Protocols
To facilitate further research into the biological roles of this compound, we provide detailed methodologies for key experiments.
PAF Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or transfected cell lines)
-
[3H]-PAF (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microtiter plate, add a constant concentration of [3H]-PAF, the cell membrane preparation, and varying concentrations of the unlabeled competitor.
-
For non-specific binding control wells, add a large excess of unlabeled PAF.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for a PAF receptor binding assay.
In Vitro Kinase Assay for PAK2 Activation
This protocol outlines a method to assess the ability of this compound to activate PAK2 in vitro.
Materials:
-
Recombinant active PAK2
-
Recombinant inactive RAF1 (as substrate)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
In a microcentrifuge tube, combine recombinant PAK2, inactive RAF1, and kinase buffer.
-
Add this compound to the experimental tubes and a vehicle control to the control tubes.
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of 32P into RAF1 using a phosphorimager to determine the extent of PAK2 activity.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to evaluate the chemotactic effect of this compound on neutrophils.[8][9]
Materials:
-
Isolated human neutrophils
-
Boyden chamber with a polycarbonate membrane (e.g., 5 µm pores)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
Positive control chemoattractant (e.g., fMLP or IL-8)
-
Microscope
Procedure:
-
Prepare various concentrations of this compound in chemotaxis buffer.
-
Add the test solutions to the lower wells of the Boyden chamber. Use buffer alone as a negative control and a known chemoattractant as a positive control.
-
Place the polycarbonate membrane over the lower wells.
-
Add a suspension of isolated neutrophils to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 60-90 minutes).
-
After incubation, remove the membrane, wipe the non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Express the results as the mean number of migrated cells per field or as a chemotactic index.
Logical relationship of components in a Boyden chamber chemotaxis assay.
Cytokine Release Assay
This protocol provides a general framework for measuring the release of cytokines from immune cells in response to this compound.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages)
-
Cell culture medium
-
This compound
-
Positive control (e.g., LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Seed the immune cells in a multi-well plate and allow them to adhere if necessary.
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 24 hours).
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine release.
Conclusion and Future Directions
This compound has emerged from the shadow of its more famous relative, PAF, as a bioactive lipid with distinct and important cellular roles. Its ability to modulate the PAF receptor and activate downstream signaling pathways, including the pro-proliferative RAF1 cascade, positions it as a key player in both physiological and pathological processes. The evidence implicating Lyso-PAF in inflammation and cancer underscores its potential as a therapeutic target and a biomarker.
Future research should focus on several key areas. Elucidating the precise binding kinetics of this compound and other Lyso-PAF species to the PAFR is essential. A deeper understanding of the downstream signaling networks it activates, beyond the currently identified pathways, will provide a more complete picture of its cellular functions. Furthermore, in vivo studies are needed to validate the in vitro findings and to explore the therapeutic potential of targeting the synthesis and signaling of this intriguing lysophospholipid. The experimental protocols and data presented in this guide provide a solid foundation for these future investigations, which will undoubtedly continue to unravel the complex and critical roles of this compound in cellular biology and human disease.
References
- 1. Binding kinetics of PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics of PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to intact human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific receptor sites for 1-O-alkyl-2-O-acetyl-sn-glycero-3-phosphocholine (platelet activating factor) on rabbit platelet and guinea pig smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet-activating factor) to the intact canine platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. criver.com [criver.com]
- 9. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
An In-depth Technical Guide to Alkylphosphocholines: Focus on Miltefosine
Introduction
While specific comprehensive data for 1-Tetradecyl-sn-glycero-3-phosphocholine, an ether-linked lysophosphatidylcholine analog, is limited in publicly available scientific literature, this guide will focus on the closely related and extensively studied alkylphosphocholine, Miltefosine (hexadecylphosphocholine). Miltefosine serves as a paradigmatic compound for this class of molecules, with a wealth of research into its mechanisms of action, clinical efficacy, and experimental applications. This document is intended for researchers, scientists, and drug development professionals, providing detailed technical information, experimental protocols, and visual representations of its biological pathways.
Core Compound: Miltefosine
Miltefosine is a broad-spectrum antimicrobial and antineoplastic agent, notable as the first orally administered drug for the treatment of leishmaniasis.[1][2][3] Its amphiphilic nature allows it to interact with cell membranes, leading to a cascade of downstream effects that disrupt cellular signaling and integrity.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and activity of Miltefosine from various studies.
Table 1: Clinical Efficacy of Miltefosine in Leishmaniasis Treatment
| Indication | Species | Dosage | Cure Rate | Reference |
| Visceral Leishmaniasis (VL) | L. donovani (India) | 2.5 mg/kg/day for 28 days | 94% - 97% | [1][2] |
| VL (Pediatric) | L. donovani (India) | 2.5 mg/kg/day for 28 days | 83% - 94% | [2] |
| Cutaneous Leishmaniasis (CL) | L. panamensis (Colombia) | 2.5 mg/kg/day for 28 days | 91% (per-protocol) | [4] |
| CL | L. braziliensis & L. mexicana (Guatemala) | 2.5 mg/kg/day for 28 days | ~50% | [4] |
| CL (Antimoniate-resistant) | L. tropica | ~2.5 mg/kg/day for 28 days | 68% (per-protocol) | [5] |
| Post-Kala-Azar Dermal Leishmaniasis | L. donovani (India) | 150 mg/day for 60 days | 96% | [2] |
Table 2: In Vitro and In Vivo Activity of Miltefosine
| Target/Model | Metric | Concentration/Dose | Effect | Reference |
| MCF7 (breast cancer cell line) | IC50 | 34.6 ± 11.7 µM | Inhibition of cell viability | [6] |
| Hela-WT (cervical cancer cell line) | IC50 | 6.8 ± 0.9 µM | Inhibition of cell viability | [6] |
| L. donovani promastigotes | IC50 | 13.6 ± 2.0 µM | Inhibition of viability | [7] |
| L. tropica promastigotes | IC50 | 0.3548 ± 0.17 µg/ml (free MFS) | Inhibition of viability | [8] |
| L. tropica axenic amastigotes | IC50 | 0.5320 ± 0.21 µg/ml (free MFS) | Inhibition of viability | [8] |
| L6E9 rat skeletal muscle cells | Akt/PKB phosphorylation | 40 µM | 75% inhibition | [6] |
| L6E9 rat skeletal muscle cells | Akt/PKB phosphorylation | 60 µM | 98% inhibition | [6] |
| Mouse tumor model | Tumor volume | Not specified | ~50% decrease by day 14 | [6] |
Key Signaling Pathways and Mechanisms of Action
Miltefosine exerts its therapeutic effects through multiple mechanisms, primarily by disrupting membrane integrity and interfering with crucial signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
A key mechanism of action for Miltefosine, particularly in its anti-cancer and anti-HIV activities, is the inhibition of the PI3K/Akt pathway.[6][9] This pathway is critical for cell survival and proliferation. By inhibiting this pathway, Miltefosine can induce apoptosis (programmed cell death) in cancer cells and HIV-infected macrophages.[4][9]
Miltefosine-mediated inhibition of the PI3K/Akt signaling pathway.
Disruption of Intracellular Ca2+ Homeostasis in Leishmania
In protozoan parasites like Leishmania, a primary mechanism of Miltefosine's action is the disruption of intracellular calcium (Ca2+) homeostasis.[10] This is achieved through effects on multiple organelles and channels involved in Ca2+ regulation, including the parasite's mitochondria and acidocalcisomes.[10][11] Miltefosine can activate a parasite-specific plasma membrane Ca2+ channel, leading to a massive influx of Ca2+ and subsequent cell death.[12][13]
Disruption of Ca2+ homeostasis in Leishmania by Miltefosine.
Inhibition of Cytochrome c Oxidase
Miltefosine has been shown to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain of Leishmania. This inhibition leads to a decrease in oxygen consumption and a drop in intracellular ATP levels, ultimately contributing to parasite death.[14][15]
Experimental Protocols
This section provides an overview of methodologies used to study the effects of Miltefosine.
Protocol 1: In Vitro Anti-leishmanial Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Miltefosine against Leishmania promastigotes and amastigotes.
Methodology:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI 1640) at 24-26°C. Axenic amastigotes are also cultured under specific conditions.
-
Drug Preparation: Serial dilutions of Miltefosine are prepared in the culture medium.
-
Incubation: A defined number of parasites (e.g., 3 x 10^4) are incubated in 96- or 384-well plates with the various concentrations of Miltefosine for 48-72 hours.
-
Viability Assessment: Parasite viability is assessed using methods such as:
-
Hemocytometer Counting: Direct counting of motile promastigotes.
-
XTT or MTT Assay: A colorimetric assay that measures metabolic activity. A reduction in color indicates decreased viability.[7]
-
-
Data Analysis: The percentage of viability is plotted against the drug concentration, and the IC50 value is calculated using appropriate software.
References
- 1. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of New World cutaneous leishmaniasis with miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of oral miltefosine in treatment of antimoniate resistant anthroponotic cutaneous leishmaniasis: An uncontrolled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease [mdpi.com]
- 12. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Miltefosine (Hexadecylphosphocholine) Inhibits Cytochrome c Oxidase in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miltefosine (hexadecylphosphocholine) inhibits cytochrome c oxidase in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Tetradecyl-sn-glycero-3-phosphocholine and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Tetradecyl-sn-glycero-3-phosphocholine, a significant lysophosphatidylcholine (LPC) involved in a variety of biological processes. This document will cover its nomenclature, physicochemical properties, role in cell signaling, and relevant experimental protocols, presented in a manner accessible to researchers, scientists, and professionals in drug development.
Nomenclature and Synonyms
This compound is a glycerophospholipid characterized by a tetradecyl (14-carbon) alkyl chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone. Due to its specific structure and its classification as a lysophospholipid, it is known by several synonyms and alternative names across various databases and publications.
A comprehensive list of these synonyms is provided in the table below to aid in literature searches and chemical identification.
| Synonym | Source/Database |
| 1-O-tetradecyl-sn-glycero-3-phosphocholine | Chemical Synthesis |
| Lyso-PAF C14 | Common Abbreviation |
| 1-Myristoyl-sn-glycero-3-phosphocholine | Fatty Acid Nomenclature |
| PC(O-14:0/0:0) | LIPID MAPS |
| CHEBI:78102 | ChEBI |
Physicochemical and Quantitative Data
Understanding the physicochemical properties of this compound is crucial for its application in experimental settings. Key quantitative data are summarized in the tables below.
Table 2.1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₈NO₆P | PubChem |
| Molecular Weight | 453.6 g/mol | PubChem |
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 21 | PubChem |
Table 2.2: Binding Affinity of Lysophosphatidylcholines to GPR4
Lysophosphatidylcholines, including species structurally similar to this compound, are known to be ligands for G protein-coupled receptors (GPCRs). The binding affinity of LPC to GPR4 has been quantified and is presented below.
| Ligand | Dissociation Constant (Kd) | Cell Line | Reference |
| Lysophosphatidylcholine (LPC) | 159 nM | GPR4-transfected CHO cells | [1] |
Role in Cellular Signaling
This compound, as a member of the lysophosphatidylcholine family, is a bioactive lipid mediator that exerts its effects primarily through the activation of specific G protein-coupled receptors (GPCRs). One such receptor is GPR4.[1] The binding of LPC to GPR4 initiates a cascade of intracellular signaling events.
The signaling pathway is initiated by the binding of LPC to the extracellular domain of the GPR4 receptor. This induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically those of the Gαi subfamily.[1] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Concurrently, the βγ subunits of the G protein can activate other downstream effectors, such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling events can ultimately influence a wide range of cellular processes, including cell proliferation, migration, and inflammation.[2]
Below is a diagram illustrating the signaling pathway of lysophosphatidylcholine through the GPR4 receptor.
Experimental Protocols
Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
This protocol provides a high-throughput method for the quantification of LPC species from biological samples.[3][4]
Materials:
-
EDTA-plasma samples
-
LPC internal standards (e.g., LPC 13:0, LPC 19:0)
-
Chloroform
-
Methanol
-
Electrospray ionization tandem mass spectrometer
Procedure:
-
Lipid Extraction:
-
To 10 µL of EDTA-plasma, add internal standards (LPC 13:0 and LPC 19:0).
-
Add 1 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly.
-
Add 200 µL of water and vortex again.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for direct flow injection.
-
Operate the ESI-MS/MS in the parent-ion scan mode for m/z 184, which is the characteristic fragment ion of the phosphocholine headgroup.
-
Quantification is achieved by comparing the peak areas of the endogenous LPC species to the peak areas of the internal standards.
-
-
Data Analysis:
-
Use the mass spectrometer software and self-programmed macros for automated data processing and quantification.
-
Workflow for LPC Quantification by ESI-MS/MS:
References
- 1. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl Lysophosphatidylcholine (LPC 14:0): A Technical Guide on its Core Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Abstract: Myristoyl lysophosphatidylcholine (LPC 14:0) is a specific species of lysophosphatidylcholine that is emerging as a critical bioactive lipid with diverse physiological and pathological roles. Once considered merely an intermediate in phospholipid metabolism, recent evidence has highlighted its significance as a signaling molecule, particularly in inflammation, immune regulation, and cellular metabolism. Its levels are often altered in various disease states, including pneumonia, cancer, and metabolic disorders, positioning it as a promising biomarker and therapeutic target. This document provides an in-depth technical overview of the core biological significance of LPC 14:0, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols for its study.
Core Biological Functions and Significance
Myristoyl lysophosphatidylcholine (LPC 14:0) is a glycerophospholipid that plays multifaceted roles in cellular signaling and pathophysiology. It is derived from the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2).[1] While lysophosphatidylcholines (LPCs) in general are involved in numerous processes, LPC 14:0 has been identified with specific and potent activities.
Anti-inflammatory and Anti-oxidative Effects
A primary and well-documented role of LPC 14:0 is its potent anti-inflammatory and anti-oxidative capacity, particularly in the context of acute lung injury (ALI). Studies have shown that LPC 14:0 can protect against lipopolysaccharide (LPS)-induced ALI in animal models.[2] Its protective mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: LPC 14:0 significantly inhibits the LPS-induced secretion of key inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][3]
-
Reduction of Oxidative Stress: It lowers levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[2][3] Concurrently, it prevents the depletion of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[2][3]
-
NLRP3 Inflammasome Inhibition: A key mechanism for its anti-inflammatory action is the inhibition of the NLRP3 inflammasome signaling pathway, which is a critical component of the innate immune response that triggers the production of IL-1β.[2][3]
-
Nrf2/HO-1 Pathway Activation: LPC 14:0 has been shown to alleviate ALI by activating the Nrf2/HO-1 pathway, which enhances the expression of tight junction proteins and protects the alveolar epithelial barrier.[4]
These properties have positioned LPC 14:0 as a potential therapeutic target for inflammatory conditions like community-acquired pneumonia (CAP), where its plasma levels are negatively correlated with disease severity.[2][3]
Immune Modulation
LPCs act as immunomodulators, and LPC 14:0 is involved in shaping both innate and adaptive immune responses.[5] It can function as a natural adjuvant, initiating cellular immune responses.[5] LPCs, in general, can promote the generation of mature dendritic cells from monocytes and induce the production of antigen-specific antibodies and cytotoxic T cell responses.[5] Furthermore, LPCs can enhance the bactericidal activity of macrophages by promoting phagosome maturation.[6] This suggests a broader role for LPC 14:0 in host defense against pathogens beyond its anti-inflammatory effects.
Role in Cancer
The role of LPCs in cancer is complex and can be tumor-type dependent.[1] Plasma LPC levels are often strongly reduced in cancer patients experiencing weight loss and inflammation.[7] In lung cancer, LPC has demonstrated anti-tumor effects by inhibiting cancer cell proliferation.[8] The proposed mechanism involves the regulation of the fatty acid metabolism enzyme, long-chain acyl-coenzyme A synthase 5 (ACSL5), leading to mitochondrial dysfunction and altered lipid metabolism in cancer cells.[8] However, in other contexts, such as head and neck squamous cell carcinoma, certain LPC species have been found to promote invasion in vitro.[9] This highlights the necessity of studying specific LPC species like LPC 14:0 in different cancer models.
Involvement in Cardiovascular and Metabolic Diseases
LPCs are major components of oxidized low-density lipoprotein (ox-LDL) and are implicated in the pathogenesis of atherosclerosis.[10][11][12] They can induce endothelial cell activation, foam cell formation, and pyroptosis, all of which are key events in the development of atherosclerotic plaques.[11][12] Conversely, recent studies have shown that lower, rather than higher, plasma LPC levels are associated with unfavorable outcomes in some diseases.[13] In the context of metabolic diseases, lipidomic profiling has revealed a general decrease in circulating LPC species in states of obesity and type 2 diabetes, suggesting that diet and adiposity play a key role in altering the plasma LPC profile.[14]
Signaling Pathways Involving Myristoyl-LPC
LPC 14:0 exerts its biological effects by modulating several key intracellular signaling pathways. These interactions are central to its anti-inflammatory, anti-oxidative, and metabolic functions.
Inhibition of the NLRP3 Inflammasome Pathway
In response to inflammatory stimuli like LPS, LPC 14:0 acts as a negative regulator of the NLRP3 inflammasome. It is proposed to inhibit the TXNIP-NLRP3 signaling axis, preventing the assembly of the inflammasome complex and subsequent cleavage of pro-Caspase-1 and maturation of IL-1β.[2]
Caption: LPC 14:0 inhibits LPS-induced inflammation by blocking the TXNIP-NLRP3 inflammasome pathway.
Activation of the Nrf2/HO-1 Pathway
LPC 14:0 protects the alveolar epithelial barrier by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of Heme oxygenase-1 (HO-1) and other antioxidant enzymes, which enhances cellular defense against oxidative stress and reinforces tight junctions.[4]
Caption: LPC 14:0 enhances cellular antioxidant defense by activating the Nrf2/HO-1 signaling axis.
General LPC Receptor Signaling
LPCs, including the myristoyl species, can signal through various cell surface receptors to elicit downstream effects. Key receptors include G protein-coupled receptors (GPCRs) like G2A (GPR132) and Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1][15] This signaling can lead to the activation of multiple kinase cascades, including MAPK and PI3K/AKT, influencing processes like cell migration, cytokine production, and phagocytosis.[4][10]
Caption: LPCs signal through GPCRs and TLRs to activate downstream kinase pathways and cellular responses.
Quantitative Data Summary
This section summarizes key quantitative data related to LPC 14:0 concentrations, biological effects, and assay parameters.
Table 1: Concentrations and Dosages of LPC 14:0 in Experimental Models
| Parameter | Value | Context | Source |
|---|---|---|---|
| In vivo dosage (mice) | 10 mg/kg | Subcutaneous injection to treat LPS-induced acute lung injury. | [2] |
| In vitro concentration | 20 µM | Pre-treatment of RAW264.7 cells to inhibit LPS-induced cytokine secretion. | [2] |
| In vitro concentration range | 10 - 40 µM | Used to assess cell viability (CCK-8 assay) in RAW264.7 cells. | [2] |
| Risk association (human) | <0.24 nmol/mL | Plasma concentration associated with gestational diabetes mellitus risk. |[6] |
Table 2: LPC Tissue and Plasma Concentrations in Pathophysiology
| Condition | Change in LPC Levels | Species/Tissue | Source |
|---|---|---|---|
| Community-Acquired Pneumonia | Decreased in acute phase | Human Plasma | [2][3] |
| Ischemic Myocardium | Increased (0.73 to 1.83 nmol/mg protein) | Human Myocardium | [16] |
| Cancer (with weight loss) | Decreased | Human Plasma | [7] |
| Obesity & Type 2 Diabetes | Decreased | Human & Mouse Plasma |[14] |
Table 3: Assay and Kinetic Parameters
| Assay / Enzyme | Parameter | Value | Notes | Source |
|---|---|---|---|---|
| LPC Assay Kit (Fluorometric) | Limit of Detection (LOD) | 10 pmole | Utilizes LPC-specific enzymes for quantification. | [17] |
| LPC Assay Kit (Fluorometric) | Limit of Detection (LOD) | 8.97 µM | Based on PVP/PtRu nanozymes comparable to HRP. | [18] |
| LPC Assay Kit (Colorimetric) | Limit of Detection (LOD) | 23.1 µM | Based on PVP/PtRu nanozymes comparable to HRP. | [18] |
| Autotaxin (ATX) | Substrate | LPC | ATX is the serum lysophospholipase D that converts LPC to LPA. | [19][20] |
| Michaelis-Menten Kinetics | KM | - | KM is the substrate concentration at 50% of Vmax; a measure of affinity. | [21] |
| Michaelis-Menten Kinetics | Vmax | - | Vmax is the maximum reaction rate when the enzyme is saturated. |[21] |
Note: Specific KM and Vmax values for enzymes acting on LPC 14:0 are highly condition-dependent and require specific experimental determination.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of myristoyl lysophosphatidylcholine.
Protocol: Targeted Quantification of LPC 14:0 by UHPLC-MS/MS
This protocol is adapted from studies quantifying LPC 14:0 in biological samples like plasma.[2]
Objective: To accurately measure the concentration of LPC 14:0 in plasma or serum.
Methodology:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Precipitate proteins by adding 4 volumes of ice-cold methanol containing an internal standard (e.g., a deuterated LPC analog).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to an autosampler vial for analysis.
-
-
Chromatographic Separation (UHPLC):
-
LC System: SHIMADZU CBM-30A Lite or equivalent.[2]
-
Column: Kinetex C18 100A (100 × 2.1 mm, 2.6 μm) or similar reverse-phase column.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection (MS/MS):
-
Mass Spectrometer: API 6500 Q-TRAP or equivalent triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for LPC 14:0: Precursor ion (Q1) m/z 468.3 → Product ion (Q3) m/z 184.1 (for the phosphocholine headgroup).
-
Instrument Settings: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity for LPC 14:0 and the internal standard.
-
-
Quantification:
-
Prepare a standard curve using LPC 14:0 standard solutions with concentrations from 1 to 1000 ng/mL.[2]
-
Plot the peak area ratio (LPC 14:0 / Internal Standard) against the concentration of the standards.
-
Calculate the concentration of LPC 14:0 in the samples using the linear regression equation derived from the standard curve.
-
Caption: Workflow for targeted quantification of LPC 14:0 using UHPLC-MS/MS.
Protocol: In Vitro Cytokine Measurement by ELISA
This protocol is for measuring the effect of LPC 14:0 on cytokine production in cell culture.[2]
Objective: To quantify the concentration of IL-1β, IL-6, and TNF-α in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW264.7 macrophages or other relevant cells (e.g., primary monocytes) in 24-well plates at a density of 2x105 cells/well.
-
Culture for 24 hours to allow adherence.
-
Pre-treat cells with LPC 14:0 (e.g., 20 µM) or vehicle control for 1 hour.[2]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 12-24 hours.[2]
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plates at 300 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse or human IL-1β, IL-6, and TNF-α (e.g., from R&D Systems, eBioscience, or Nanjing Jiancheng Bioengineering Institute).[2]
-
Perform the assay according to the manufacturer's instructions. A general workflow is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate, then add the biotinylated detection antibody and incubate.
-
Wash the plate, then add streptavidin-HRP conjugate and incubate.
-
Wash the plate, then add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader.[2]
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the cytokine concentrations in the samples from the standard curve.
-
Therapeutic Potential and Future Directions
The unique biological activities of myristoyl lysophosphatidylcholine present significant opportunities for therapeutic development.
-
Biomarker: The negative correlation between LPC 14:0 plasma levels and the severity of diseases like CAP suggests its strong potential as a prognostic biomarker.[3] Monitoring its levels could aid in patient stratification and predicting clinical outcomes.
-
Therapeutic Agent: Given its potent anti-inflammatory and anti-oxidative properties, direct administration of LPC 14:0 or stable analogs is a promising therapeutic strategy for acute inflammatory conditions like sepsis and ALI.[2][4] Its ability to modulate the immune response could also be harnessed for vaccine development or as an adjunct therapy for infectious diseases.[5]
-
Target for Drug Development: The enzymes that regulate LPC 14:0 metabolism, such as specific PLA2 isoforms and LPC acyltransferases (LPCATs), represent viable targets for drug development.[11] Modulating the activity of these enzymes could allow for the precise control of LPC 14:0 levels in tissues and circulation, offering a novel approach to treating inflammatory and metabolic diseases.
Future research should focus on elucidating the full range of receptors and downstream targets of LPC 14:0, exploring its role in other chronic diseases, and developing stable, targeted delivery systems to harness its therapeutic potential while minimizing potential off-target effects.
References
- 1. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine is a natural adjuvant that initiates cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. phospholipid-research-center.com [phospholipid-research-center.com]
- 8. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long‐chain acyl‐coenzyme A synthase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Plasma lysophosphatidylcholine levels are reduced in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lysophosphatidylcholine accumulation in ischemic human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lysophosphatidylcholine Assay Kit (Colorimetric/Fluorometric) (ab273332) | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Lysophospholipid Interactions with Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. teachmephysiology.com [teachmephysiology.com]
An In-depth Technical Guide to the Core Functions of 1-alkyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core functions of 1-alkyl-sn-glycero-3-phosphocholine, a potent lipid mediator more commonly known as Platelet-Activating Factor (PAF). This document details its biological roles, signaling pathways, and metabolic regulation. It is intended to serve as a foundational resource for professionals in research and drug development.
Core Identity and Biological Significance
1-alkyl-sn-glycero-3-phosphocholine, or Platelet-Activating Factor (PAF), is a highly potent, bioactive phospholipid that acts as a mediator in a wide array of physiological and pathological processes.[1][2] Discovered for its ability to induce platelet aggregation, its functional repertoire has expanded to include roles in inflammation, the immune response, cardiovascular and renal systems, and even cancer progression.[2][3] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), which is expressed on the plasma and nuclear membranes of numerous cell types.[1][3]
The diverse biological activities of PAF underscore its importance as a therapeutic target.[2] Its involvement in pro-inflammatory and prothrombotic pathways has made the PAF-PAF-R interaction a focal point for the development of antagonists aimed at treating inflammatory conditions and cardiovascular diseases.[2]
Key Biological Functions and Pathophysiological Roles
PAF is implicated as a crucial mediator in a variety of biological contexts:
-
Inflammation and Immunity: PAF is a key player in inflammatory responses, activating immune cells such as platelets, neutrophils, macrophages, and lymphocytes.[2] It is involved in processes like allergy, asthma, and septic shock.[1]
-
Cardiovascular System: It is a potent vasoactive molecule, causing vasodilation and platelet aggregation, which are critical processes in hemostasis.[4][5] However, its excessive activity can contribute to arterial thrombosis and atherosclerosis.[1][2] It has also been shown to have a hypotensive effect.[6]
-
Cancer Biology: Emerging evidence points to the role of PAF in oncogenic transformation, tumor growth, angiogenesis, and metastasis.[2][3] For instance, it can stimulate the phosphorylation of transcription factors like CREB and ATF-1 in melanoma cells.[2]
-
Reproduction: PAF plays a physiological role in the reproductive system.[2][3] Following fertilization, the zygote synthesizes and releases PAF, which acts in an autocrine manner to stimulate signaling pathways essential for normal embryo development.[3]
-
Respiratory System: It is a significant mediator of bronchoconstriction, highlighting its relevance in respiratory conditions like asthma.[4]
-
Nervous System: PAF is involved in signaling within the central nervous system and has been implicated in the pathology of various neurological diseases.[7]
Signaling Pathways of 1-alkyl-sn-glycero-3-phosphocholine (PAF)
PAF initiates a cascade of intracellular signaling events upon binding to its receptor, PAF-R. The receptor couples to multiple G proteins, including Gq, Gi, and G12/13, leading to the activation of several key downstream pathways.[3]
Gq-Mediated Phospholipase C Activation
A primary signaling axis for PAF involves the activation of the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Pathway
PAF binding to its receptor can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the p38 MAPK pathway.[2][5] This pathway is crucial for regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
In specific contexts, such as early embryo development, PAF signaling activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[3] This pathway is fundamental for cell survival, growth, and proliferation.
Metabolism of 1-alkyl-sn-glycero-3-phosphocholine
The biological activity of PAF is tightly regulated by its synthesis and degradation. There are two primary pathways for PAF biosynthesis: the de novo pathway and the remodeling pathway, with the latter being the major route for PAF production in response to inflammatory stimuli.[7]
-
De Novo Pathway: This pathway synthesizes PAF from 1-alkyl-2-lyso-sn-glycero-3-phosphate through a series of enzymatic steps.[7]
-
Remodeling Pathway: This is the predominant pathway and involves the hydrolysis of membrane phospholipids (1-alkyl-phosphatidylcholine) by phospholipase A2 to produce lyso-PAF, which is then acetylated by acetyl-CoA:lyso-PAF acetyltransferase (LYCAT) to form active PAF.[7]
The catabolism of PAF is primarily carried out by a specific enzyme, PAF acetylhydrolase, which hydrolyzes the acetate group at the sn-2 position, rendering the molecule biologically inactive.[8]
Quantitative Data
The enzymatic regulation of PAF levels is critical for controlling its biological activity. The kinetic parameters of key metabolic enzymes provide insight into the efficiency of these processes.
| Enzyme | Substrate | Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| PAF Acetylhydrolase | 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine | Kidney Cortex (soluble fraction) | 3.1 | 17.8 | [8] |
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the functions of 1-alkyl-sn-glycero-3-phosphocholine.
Platelet Aggregation Assay
-
Objective: To determine the potency and efficacy of PAF and its analogues or antagonists in inducing or inhibiting platelet aggregation.
-
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established for the PRP sample.
-
Stimulation: A known concentration of PAF is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum aggregation percentage is calculated for a range of PAF concentrations to determine the EC50 (half-maximal effective concentration). For antagonist studies, PRP is pre-incubated with the antagonist before the addition of PAF.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration in response to PAF stimulation, confirming the activation of the Gq/PLC pathway.
-
Methodology:
-
Cell Culture: Culture a suitable cell line expressing PAF-R (e.g., HEK293 cells transfected with PAF-R, or endothelial cells) on glass-bottom dishes.
-
Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
-
Baseline Measurement: Mount the dish on a fluorescence microscope equipped with a camera and an appropriate filter set. Record the baseline fluorescence intensity of the cells.
-
Stimulation and Imaging: Add PAF to the buffer bathing the cells and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the magnitude and kinetics of the calcium response.
-
Western Blotting for MAPK Phosphorylation
-
Objective: To detect the activation of MAPK signaling pathways (e.g., p38, ERK) by assessing the phosphorylation status of these kinases following PAF treatment.
-
Methodology:
-
Cell Treatment: Culture cells to an appropriate confluency and serum-starve them to reduce basal signaling. Treat the cells with PAF for various time points.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm equal protein loading, re-probe the membrane with an antibody against the total form of the kinase.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in phosphorylation compared to untreated controls.
-
References
- 1. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 5. Platelet-Activating Factor (PAF) Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 6. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Dawn of a Bioactive Lipid Class: A Technical History of Lysophospholipids
For Immediate Release
New York, NY – November 1, 2025 – A comprehensive technical guide released today illuminates the discovery and history of lysophospholipids, a class of signaling molecules that has transitioned from biochemical curiosities to major targets in drug development. This in-depth resource provides researchers, scientists, and drug development professionals with a detailed chronicle of the pivotal discoveries, experimental methodologies, and evolving understanding of these potent lipid mediators.
For decades, lysophospholipids were primarily regarded as mere intermediates in the metabolic turnover of their parent phospholipids. However, a paradigm shift beginning in the latter half of the 20th century revealed their profound roles as extracellular signaling molecules, orchestrating a wide array of cellular processes through specific G protein-coupled receptors. This guide traces this scientific journey, from the initial chemical characterization of these lipids to the elucidation of their complex signaling networks.
A Historical Trajectory: From Metabolic Intermediates to Signaling Mediators
The story of lysophospholipids is one of incremental discoveries that collectively painted a picture of a sophisticated signaling system. Early lipid research in the mid-20th century laid the groundwork for their identification, but it was the development of advanced analytical techniques that allowed for their precise characterization and quantification in biological systems.
A pivotal moment in the field was the recognition of the "Lands' cycle" in 1958, which described the rapid turnover of the fatty acid at the sn-2 position of glycerophospholipids. This metabolic pathway highlighted the dynamic nature of these molecules and hinted at functions beyond simple structural roles.
The 1990s marked a turning point with the discovery of the first specific cell surface receptors for lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). This discovery transformed the understanding of lysophospholipid function, establishing them as bona fide extracellular signaling molecules. The subsequent identification of a family of LPA receptors (LPA1-6) and S1P receptors (S1P1-5) revealed the complexity and specificity of their signaling capabilities.
Quantitative Insights into Lysophospholipid Biology
The concentration of lysophospholipids in various biological compartments is tightly regulated and can be indicative of physiological or pathological states. The following tables summarize key quantitative data related to major lysophospholipids.
| Lysophospholipid | Biological Fluid/Tissue | Concentration Range (Healthy Individuals) | Associated Pathologies with Altered Levels | Citation(s) |
| Lysophosphatidic Acid (LPA) | Human Plasma | 0.1 - 0.8 µM | Ovarian Cancer, Obesity, Cardiovascular Diseases | [1][2] |
| Human Serum | Higher than plasma (due to platelet activation) | Ovarian Cancer | [1][3] | |
| Sphingosine-1-Phosphate (S1P) | Human Plasma | ~200 nM (human), ~700 nM (mice) | Multiple Sclerosis, Inflammatory Bowel Disease | [4][5] |
| Human Red Blood Cells | >2000 nM | - | [4] | |
| Human Lymph | ~100 nM | - | [6] | |
| Lysophosphatidylcholine (LPC) | Human Plasma | 125 - 200 µM | Cardiovascular Diseases, Diabetes, Ovarian Cancer, Renal Failure | [7][8] |
| Receptor | Ligand | Assay Type | Ki / EC50 Value | Cell Line/System | Citation(s) |
| LPA1 | 18:1 LPA | Free Solution Assay (FSA-CIR) | KD = 2.08 ± 1.32 nM | Human LPA1 nanovesicles | [9] |
| LPA1 | Ki16425 (Antagonist) | - | Ki = 0.34 µM | RH7777 cells | [10] |
| LPA2 | Ki16425 (Antagonist) | - | Ki = 6.5 µM | RH7777 cells | [10] |
| LPA3 | Ki16425 (Antagonist) | - | Ki = 0.93 µM | RH7777 cells | [10] |
| S1P1 | Sphingosine-1-Phosphate | Calcium Mobilization | EC50 = 8 nM (S1P2), 11 nM (S1P3) | TAg-Jurkat cells | [11] |
| S1P1 | SEW2871 (Agonist) | - | EC50 = 13.8 nM | - | [12] |
| S1P1 | W146 (Antagonist) | - | EC50 = 398 nM | - | [12] |
| S1P4 | ML248 (Agonist) | Tango™-format assay | EC50 = 37.7 - 79.1 nM | U2OS cells | [13] |
Foundational Experimental Protocols
The advancement of our understanding of lysophospholipids has been intrinsically linked to the development of robust experimental methodologies. Below are detailed protocols for key experiments that have been instrumental in the field.
Lysophospholipid Extraction from Tissues (Modified Bligh and Dyer Method)
This protocol is a cornerstone for the isolation of lipids from biological samples.
-
Homogenization: Homogenize 1 gram of wet tissue with 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture in a glass homogenizer. This creates a single-phase system that ensures efficient extraction.
-
Phase Separation: Add 1.25 mL of chloroform and vortex thoroughly. Then, add 1.25 mL of deionized water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes at room temperature. This will result in a biphasic system with the lipid-containing organic phase at the bottom.
-
Lipid Recovery: Carefully aspirate the lower organic phase using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
-
Washing (Optional): For higher purity, the recovered organic phase can be washed with an "authentic upper phase" (prepared by performing the extraction procedure with water instead of tissue).
-
Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen gas. The resulting lipid film can be reconstituted in an appropriate solvent for downstream analysis.
Separation of Lysophospholipids by Thin-Layer Chromatography (TLC)
TLC is a fundamental technique for separating different lipid classes.
-
Plate Preparation: Use silica-coated TLC plates. Activate the plates by heating them on a hotplate at a low setting.
-
Spotting: Mark an origin line with a pencil and apply the lipid extract (resuspended in a small volume of solvent) to the origin in small, repeated applications, allowing the solvent to evaporate between each application.
-
Development: Place the TLC plate in a sealed chamber containing an appropriate solvent system (e.g., chloroform:methanol:water or chloroform:methanol:ammonium hydroxide). The choice of solvent system depends on the specific lysophospholipids to be separated. Allow the solvent to migrate up the plate by capillary action.
-
Visualization: After the solvent front has reached the desired height, remove the plate and dry it. Visualize the separated lipids using iodine vapor, which temporarily stains the lipid spots brown. Other visualization reagents, such as ninhydrin (for aminophospholipids) or specific phosphorus sprays, can also be used.
-
Identification: The identity of the separated lysophospholipids can be determined by comparing their migration distance (Rf value) to that of known standards run on the same plate.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the fatty acid constituents of lysophospholipids.
-
Hydrolysis and Derivatization: The fatty acid moiety of the isolated lysophospholipid is first cleaved (hydrolyzed) and then converted into a volatile derivative, typically a fatty acid methyl ester (FAME), through a process called transesterification. This is essential for analysis by gas chromatography.
-
Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent like iso-octane.
-
GC Separation: The extracted FAME sample is injected into a gas chromatograph. The FAMEs are vaporized and carried by an inert gas through a long, thin column. Different FAMEs travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation.
-
MS Detection and Identification: As the separated FAMEs exit the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the FAMEs and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a molecular fingerprint, allowing for the definitive identification of each fatty acid.
-
Quantification: By including internal standards (deuterated fatty acids) in the initial sample, the amount of each fatty acid can be accurately quantified.
Receptor Binding Assay (Radioligand Competition Assay)
This assay is used to determine the affinity of a ligand for its receptor.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]LPA or [³²P]S1P) and varying concentrations of an unlabeled competitor ligand.
-
Separation of Bound and Free Ligand: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter that traps the membranes.
-
Quantification of Bound Radioactivity: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. This competition curve is then used to calculate the inhibitory constant (Ki) of the unlabeled ligand, which is a measure of its binding affinity for the receptor.
Visualizing the Molecular Dialogues: Signaling Pathways and Experimental Workflows
The biological effects of lysophospholipids are mediated through intricate signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.
Caption: LPA Signaling Pathways.
Caption: S1P Signaling Pathways.
Caption: Lysophospholipid Research Workflow.
This technical guide serves as a valuable resource for both seasoned researchers and newcomers to the field of lysophospholipid biology. By consolidating the historical context, quantitative data, and detailed methodologies, it aims to facilitate a deeper understanding of these multifaceted signaling molecules and inspire future discoveries in this exciting area of research.
References
- 1. S1P-S1PR1 signaling switch: a new paradigm of tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1PR1 - Wikipedia [en.wikipedia.org]
- 5. scripps.edu [scripps.edu]
- 6. mdpi.com [mdpi.com]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Cooperative activation of divergent pathways by LPAR1 and LPAR2 receptors in fibrotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Liposome Preparation using 1-Tetradecyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecyl-sn-glycero-3-phosphocholine is a synthetic ether lipid that offers significant advantages in the formulation of liposomes for drug delivery. Unlike conventional ester-linked phospholipids, the ether linkage in this compound provides enhanced stability against chemical and enzymatic degradation, such as hydrolysis by phospholipases.[1] This increased stability can lead to longer circulation times in vivo and more controlled drug release profiles, making it an attractive candidate for the development of advanced drug delivery systems.[1] Ether lipids are also known to form stable bilayers, which can be crucial for the effective encapsulation and retention of therapeutic agents.[2]
These application notes provide a comprehensive overview of the use of this compound in liposome preparation, including its physicochemical properties, detailed experimental protocols, and expected liposome characteristics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing and optimizing liposomal formulations. The table below summarizes key properties.
| Property | Value | Reference |
| Molecular Formula | C22H48NO6P | [3] |
| Molecular Weight | 453.59 g/mol | [3] |
| Physical State | Solid | |
| Chain Composition | C14:0 ether-linked alkyl chain | |
| Head Group | Phosphocholine |
Liposome Formulation and Characterization
The following table provides representative quantitative data for liposomes prepared with ether lipids, which can be used as a starting point for formulations with this compound. The inclusion of cholesterol is crucial for modulating membrane fluidity and enhancing stability.[4][5]
Table 1: Representative Characteristics of Ether Lipid-Based Liposomes
| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Ether Lipid:Cholesterol (7:3) | 120 ± 15 | < 0.2 | -5 ± 2 | > 90 (for lipophilic drugs) |
| Ether Lipid:Cholesterol (1:1) | 150 ± 20 | < 0.25 | -3 ± 1.5 | ~90 (for doxorubicin)[6] |
Disclaimer: The data in this table are representative values based on studies with similar ether lipids and should be considered as a starting point. Optimal formulation parameters for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Empty Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask at the desired molar ratio (e.g., 7:3).
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner wall of the flask.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should be above the lipid's phase transition temperature.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is completely suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion (Size Reduction):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, consider sterile filtration and storage in a sealed, sterile vial.
-
Protocol 2: Encapsulation of a Hydrophilic Drug (e.g., Doxorubicin) by Remote Loading
This protocol describes the active loading of a weakly amphipathic drug, such as doxorubicin, into pre-formed liposomes using a transmembrane pH gradient.
Materials:
-
Pre-formed empty liposomes (from Protocol 1, prepared with a buffer of low pH, e.g., citrate buffer pH 4.0)
-
Doxorubicin hydrochloride
-
HEPES buffer (pH 7.5)
-
Sephadex G-50 column or dialysis cassettes for purification
Methodology:
-
Establishment of pH Gradient:
-
Prepare empty liposomes as described in Protocol 1, but use an acidic buffer (e.g., 300 mM citrate buffer, pH 4.0) for the hydration step.
-
Remove the external acidic buffer by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with a neutral buffer (e.g., HEPES buffer, pH 7.5). This creates a pH gradient across the liposome membrane (acidic inside, neutral outside).
-
-
Drug Loading:
-
Prepare a stock solution of doxorubicin hydrochloride in the neutral buffer.
-
Add the doxorubicin solution to the pH-gradient liposomes at a specific drug-to-lipid molar ratio (e.g., 1:5).
-
Incubate the mixture at a temperature above the lipid's phase transition temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) with gentle stirring.
-
-
Purification:
-
Remove the unencapsulated (free) drug by passing the liposome-drug mixture through a new size-exclusion chromatography column or by dialysis against the neutral buffer.
-
-
Characterization:
-
Determine the encapsulation efficiency by measuring the drug concentration in the liposomes before and after purification using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of drug-loaded liposomes using the thin-film hydration and remote loading methods.
Mechanism of Action: Liposomal Drug Delivery to a Cancer Cell
Liposomes can enhance the delivery of chemotherapeutic agents like doxorubicin to tumor cells through the enhanced permeability and retention (EPR) effect and subsequent cellular uptake. The following diagram illustrates a simplified signaling pathway of doxorubicin's action after being released from the liposome.
Characterization Methods
To ensure the quality and performance of the prepared liposomes, the following characterization techniques are recommended:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A narrow size distribution (low PDI) is generally desirable for in vivo applications.
-
Zeta Potential: Determined by Electrophoretic Light Scattering (ELS). The surface charge of the liposomes can influence their stability and interaction with biological systems.
-
Encapsulation Efficiency and Drug Loading: Quantified using techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC) after separating the free drug from the liposomes.
-
Morphology: Visualized using transmission electron microscopy (TEM) or cryo-TEM to confirm the vesicular structure and lamellarity.
-
In Vitro Drug Release: Assessed using a dialysis method to determine the release kinetics of the encapsulated drug under simulated physiological conditions.
Stability Considerations
Liposomes formulated with this compound are expected to exhibit enhanced stability compared to their ester-linked counterparts. However, stability studies are crucial to determine the shelf-life of the formulation. Key stability-indicating parameters to monitor over time include:
-
Changes in particle size, PDI, and zeta potential.
-
Drug leakage from the liposomes.
-
Chemical degradation of the lipid and the encapsulated drug.
Storage at 4°C is generally recommended to minimize lipid hydrolysis and drug leakage. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant can be considered.
Conclusion
This compound is a promising ether lipid for the development of stable and effective liposomal drug delivery systems. Its inherent resistance to degradation offers the potential for improved pharmacokinetic profiles and therapeutic outcomes. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists working on the formulation and characterization of advanced liposomal drug carriers. Experimental optimization of formulation parameters is essential to achieve the desired product characteristics for specific therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sustained Zero-Order Release of Intact Ultra-Stable Drug-Loaded Liposomes from an Implantable Nanochannel Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. careerchem.com [careerchem.com]
- 6. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Lyso-PAF C14 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lyso-PAF C14 in cell culture experiments. This document outlines the biological context, key applications, detailed experimental protocols, and expected outcomes when working with this bioactive lysophospholipid.
Introduction to Lyso-PAF C14
Lyso-platelet-activating factor (Lyso-PAF) is a lysophospholipid that serves as both the precursor and the inactive metabolite of the potent inflammatory mediator, platelet-activating factor (PAF). It is generated from PAF through the action of the enzyme PAF acetylhydrolase (PAF-AH), which removes the acetyl group from the sn-2 position. While traditionally considered biologically inactive, emerging evidence suggests that Lyso-PAF possesses its own distinct biological activities and can be reacylated to form PAF, thereby playing a crucial role in regulating inflammatory responses and intracellular signaling.
The "C14" designation in Lyso-PAF C14 refers to the 14-carbon alkyl chain at the sn-1 position of the glycerol backbone. This specific chain length can influence its metabolic processing and biological effects. In experimental settings, Lyso-PAF C14 can also be radiolabeled with Carbon-14 ([¹⁴C]) to facilitate tracing its uptake, metabolism, and incorporation into cellular components.
Biological Functions and Signaling Pathways
Lyso-PAF is not merely an inactive bystander in cellular processes. Recent studies have elucidated its role as an intracellular signaling molecule, particularly in the context of cancer biology. One of the key pathways influenced by intracellular Lyso-PAF is the RAS-RAF-MEK-ERK signaling cascade , a critical pathway that regulates cell proliferation, survival, and differentiation.
Intracellular Lyso-PAF has been shown to contribute to the activation of RAF1. It achieves this by promoting the activation of p21-activated kinase 2 (PAK2). Activated PAK2 then phosphorylates RAF1 at Serine 338, a crucial step for its full activation. This leads to the subsequent phosphorylation and activation of MEK and ERK, driving cell proliferation.[1][2][3] This signaling activity is distinct from the canonical, receptor-mediated actions of PAF.
Key Applications in Cell Culture
-
Studying Intracellular Signaling: Elucidating the role of Lyso-PAF in the RAS-RAF-MEK-ERK pathway and other signaling cascades.
-
Cancer Research: Investigating the impact of Lyso-PAF on the proliferation and survival of cancer cells, particularly those with mutations in the RAS pathway.[2][4]
-
Inflammation and Immunology: Examining the conversion of Lyso-PAF to PAF and its contribution to inflammatory responses.
-
Metabolic Studies: Using radiolabeled Lyso-PAF C14 to trace lipid uptake, transport, and metabolism within cells.
Data Presentation: Quantitative Effects of Lyso-PAF
The following tables summarize quantitative data on the effects of Lyso-PAF in various experimental contexts.
Table 1: Effect of Lyso-PAF on Cell Viability of Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability |
| MDA-MB-231 (K-RasG13D mutant) | C14 | 10 | 48 | Significant cytotoxic effect |
| MDA-MB-231RR (Radioresistant) | C14 | 30 | 48 | Significant inhibitory effect |
| MCF-10A (Non-tumorigenic) | C14* | Up to 100 | 48 | No significant cytotoxic effect |
*Note: This data is for a compound designated "C14" in a study on TNBC cells and may not be identical to Lyso-PAF C14, but provides a reference for potential cytotoxic concentrations in cancer cell lines.[2][4]
Table 2: Conversion of Lyso-PAF to PAF in Cultured Human Paranasal Sinus Mucosa
| Time after Lyso-PAF (10⁻⁸ M) addition | PAF Concentration (M) |
| 10 minutes | Detectable |
| 20 minutes | 3.25 x 10⁻⁹ (Maximum) |
| 60 minutes | Undetectable |
This table demonstrates the rapid conversion of Lyso-PAF to the highly active PAF in a cell culture system.[5]
Experimental Protocols
Protocol 1: Preparation of Lyso-PAF C14 Stock Solution
Materials:
-
Lyso-PAF C14 (powder or lyophilized form)
-
Solvent (e.g., ethanol, DMSO, or a mixture of chloroform and methanol)
-
Sterile, amber glass vials or tubes
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Solvent Selection: The choice of solvent depends on the specific Lyso-PAF C14 product and the experimental requirements. Ethanol or DMSO are common choices for preparing stock solutions for direct addition to cell culture media. For lipid extraction and analysis, a 2:1 chloroform:methanol mixture is often used. Refer to the manufacturer's instructions for the recommended solvent.
-
Reconstitution:
-
Allow the vial of Lyso-PAF C14 to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the appropriate volume of the chosen solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the Lyso-PAF C14 is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
-
Storage:
-
Store the stock solution in tightly sealed amber glass vials at -20°C or -80°C to protect from light and prevent solvent evaporation.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Stability: Lyso-PAF is generally stable when stored properly in a suitable solvent. However, its stability in aqueous solutions, including cell culture media, can be limited. It is advisable to prepare fresh dilutions in media for each experiment.
Protocol 2: Cell Proliferation Assay
This protocol is designed to assess the effect of Lyso-PAF C14 on the proliferation of adherent cancer cells using a colorimetric assay such as MTT or a fluorescence-based assay.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Lyso-PAF C14 stock solution
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Lyso-PAF C14 in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Lyso-PAF C14. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Proliferation Assessment:
-
Follow the manufacturer's protocol for the chosen cell proliferation assay. For an MTT assay, this typically involves adding the MTT reagent to each well and incubating for 2-4 hours, followed by solubilization of the formazan crystals and measurement of absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the concentration of Lyso-PAF C14 to generate a dose-response curve.
-
Protocol 3: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to Lyso-PAF C14 stimulation using a fluorescent calcium indicator.
Materials:
-
Suspension or adherent cells
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Lyso-PAF C14 stock solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
For adherent cells, seed them in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
For suspension cells, harvest and wash them with HBSS.
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions, typically at a final concentration of 1-5 µM in HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Set the plate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 seconds.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Using the plate reader's injection system or a multichannel pipette, add the desired concentration of Lyso-PAF C14 to the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the transient calcium response.
-
-
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀).
-
Plot the fluorescence ratio (F/F₀) against time to visualize the calcium mobilization kinetics.
-
The peak fluorescence intensity can be used to quantify the magnitude of the calcium response.
-
Protocol 4: Cytokine Release Assay
This protocol describes a method to measure the release of cytokines from immune cells (e.g., PBMCs) following stimulation with Lyso-PAF C14.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
Lyso-PAF C14 stock solution
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Plate reader for ELISA
Procedure:
-
Cell Plating:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend the PBMCs in RPMI 1640 with 10% FBS.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of medium.
-
-
Stimulation:
-
Prepare dilutions of Lyso-PAF C14 in culture medium.
-
Add 100 µL of the Lyso-PAF C14 dilutions to the respective wells. Include a vehicle control and a positive control (e.g., LPS).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
Cytokine Measurement:
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Compare the cytokine levels in the Lyso-PAF C14-treated wells to the vehicle control.
-
Mandatory Visualizations
Caption: Intracellular Lyso-PAF signaling via the RAS-RAF-MEK-ERK pathway.
Caption: General experimental workflow for using Lyso-PAF C14 in cell culture.
Safety Precautions
-
Standard Laboratory Practices: Always follow standard good laboratory practices when handling Lyso-PAF C14 and other chemicals. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handling of Radiolabeled Compounds: If using [¹⁴C]Lyso-PAF C14, adhere to all institutional and national regulations for handling radioactive materials. This includes working in a designated area, using appropriate shielding, and following specific waste disposal procedures.[1]
-
Waste Disposal: Dispose of all waste materials, including unused Lyso-PAF C14, contaminated media, and consumables, according to your institution's guidelines for chemical and (if applicable) radioactive waste.[6]
References
- 1. mmpc.org [mmpc.org]
- 2. Antineoplastic effect of compounds C14 and P8 on TNBC and radioresistant TNBC cells by stabilizing the K-Ras4BG13D/PDE6δ complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antineoplastic effect of compounds C14 and P8 on TNBC and radioresistant TNBC cells by stabilizing the K-Ras4BG13D/PDE6δ complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Lyso-PAF on Ciliary Activity of Human Paranasal Sinus Mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Application Notes and Protocols for 1-Tetradecyl-sn-glycero-3-phosphocholine (LPC-14) in Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-tetradecyl-sn-glycero-3-phosphocholine (LPC-14), a zwitterionic detergent, for the successful extraction, solubilization, stabilization, and crystallization of membrane proteins.
Introduction to this compound (LPC-14)
This compound, also known as LysoFoscholine 14, is a single-chain alkyl phosphocholine detergent that has proven effective in membrane protein research. Its structural similarity to lysolipids, with a phosphocholine head group and a C14 alkyl chain, allows it to mimic aspects of the native lipid bilayer, thereby gently and effectively solubilizing and stabilizing membrane proteins. The alkyl phosphocholine series of detergents, including LPC-14, has demonstrated particular efficacy in the refolding of β-barrel membrane proteins.[1][2] LPC-14 can be used alone or in combination with other detergents, such as CHAPS, to enhance the extraction and solubilization of membrane proteins from various sources.[3]
Physicochemical Properties of LPC-14
Understanding the physicochemical properties of a detergent is critical for optimizing experimental conditions. The following table summarizes the key quantitative data for LPC-14.
| Property | Value | Unit |
| Chemical Formula | C₂₂H₄₈NO₆P | |
| Molecular Weight | 453.59 | g/mol |
| Critical Micelle Concentration (CMC) | ~0.070 - 0.12 | mM |
| Aggregation Number | ~108 | |
| Micelle Molecular Weight | ~47 | kDa |
Applications in Membrane Protein Research
LPC-14 is a versatile detergent with a range of applications in the study of membrane proteins.
Membrane Protein Extraction and Solubilization
LPC-14 is an effective detergent for the extraction and solubilization of integral membrane proteins from their native lipid environment. Its zwitterionic nature and relatively low critical micelle concentration (CMC) allow for efficient disruption of the cell membrane and the formation of protein-detergent micelles that maintain the protein's stability and integrity.
Protein Stabilization and Refolding
The unique properties of the alkyl phosphocholine family of detergents make them suitable for stabilizing solubilized membrane proteins and for facilitating the refolding of denatured proteins. Studies have shown that decyl, dodecyl, and tetradecyl phosphocholine are particularly effective in supporting the refolding of β-barrel membrane proteins.[1][2]
Detergent Screening for Optimal Stability
Identifying the optimal detergent for a specific membrane protein is a crucial step in structural and functional studies. LPC-14 should be included in detergent screening panels to assess its ability to maintain the stability and activity of the target protein. Techniques such as differential scanning fluorimetry (DSF) or activity assays can be employed to evaluate the stabilizing effect of LPC-14 in comparison to other detergents.
Membrane Protein Crystallization
While finding specific case studies for LPC-14 in crystallization is challenging, the broader class of alkyl phosphocholines has been utilized in membrane protein structural biology. The ability of these detergents to form well-defined micelles and stabilize the protein in a soluble, monodisperse state is a prerequisite for successful crystallization trials.
Experimental Protocols
The following protocols provide a general framework for using LPC-14 in membrane protein research. Optimization will be required for each specific membrane protein and experimental system.
Protocol 1: Membrane Protein Extraction and Solubilization using LPC-14
Objective: To extract and solubilize a target membrane protein from a cell membrane preparation.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
LPC-14 stock solution (e.g., 10% w/v in water)
-
Homogenizer (e.g., Dounce or sonicator)
-
Ultracentrifuge
-
Bradford assay reagent or similar for protein quantification
Procedure:
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press, or Dounce homogenization).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
-
Solubilization with LPC-14:
-
Determine the total protein concentration of the membrane suspension using a Bradford assay or a similar method.
-
Adjust the protein concentration to a working range of 2-5 mg/mL with Lysis Buffer.
-
Add LPC-14 stock solution to the membrane suspension to a final concentration that is 2-5 times the CMC (e.g., 0.5 - 1.0 mM). The optimal concentration should be determined empirically.
-
Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for solubilization.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins in LPC-14 micelles.
-
-
Analysis:
-
Analyze the solubilized fraction by SDS-PAGE and Western blotting to confirm the presence of the target protein.
-
Protocol 2: Detergent Screening for Membrane Protein Stability with LPC-14
Objective: To identify the optimal detergent, including LPC-14, for maintaining the stability of a solubilized membrane protein.
Materials:
-
Purified, solubilized membrane protein in an initial detergent (e.g., DDM).
-
A panel of detergents, including LPC-14, prepared as stock solutions.
-
Assay buffer appropriate for the protein's function or stability measurement.
-
Instrumentation for stability assessment (e.g., a differential scanning fluorimeter (DSF) or a plate reader for activity assays).
Procedure:
-
Preparation of Detergent Screen:
-
In a 96-well plate, prepare a series of dilutions for each detergent to be tested, including LPC-14. The final concentrations should be above their respective CMCs.
-
-
Detergent Exchange:
-
Dilute the purified membrane protein into each well of the detergent screen plate. The final concentration of the initial detergent should be below its CMC to facilitate the exchange to the new detergent micelle.
-
-
Incubation:
-
Incubate the plate at a desired temperature (e.g., 4°C or room temperature) for a set period (e.g., 1 hour to overnight) to allow for detergent exchange and equilibration.
-
-
Stability Assessment:
-
Differential Scanning Fluorimetry (DSF): Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). Measure the fluorescence intensity as the temperature is increased. A higher melting temperature (Tm) indicates greater protein stability in that detergent.
-
Functional Assay: If the protein has a measurable activity, perform the assay in the presence of each detergent. Higher activity suggests better preservation of the native conformation.
-
-
Data Analysis:
-
Compare the Tm values or activity levels across all tested detergents to identify the one that provides the highest stability for the target protein.
-
Visualizations
The following diagrams illustrate common experimental workflows in membrane protein research where LPC-14 can be applied.
Caption: Workflow for membrane protein solubilization and purification.
References
Application Notes and Protocols for 1-Tetradecyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF C14 or LPC(O-14:0/0:0), is a synthetic lysophospholipid that plays a significant role in various biological processes. As an analog of lysophosphatidylcholine (LPC), it is implicated in cell signaling, inflammation, and as a precursor in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator. Its amphipathic nature, possessing both a hydrophilic phosphocholine headgroup and a hydrophobic tetradecyl chain, necessitates careful handling and solubilization to ensure its stability and activity in aqueous solutions for experimental use. These application notes provide a detailed protocol for the solubilization of lyophilized this compound to achieve a stable, homogenous solution suitable for a range of research applications.
Physicochemical and Solubility Data
For consistent and reproducible experimental results, it is crucial to understand the physicochemical properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 453.6 g/mol | [1] |
| Physical Form | Lyophilized Powder | General Product Information |
| Solubility in PBS (pH 7.2) | Approx. 2 mg/mL | [2] |
| Critical Micelle Concentration (CMC) | 0.043 - 0.090 mM | [3] |
| Storage of Lyophilized Powder | -20°C | [2] |
| Storage of Aqueous Solution | Recommended for use within one day | [2] |
Experimental Protocol: Solubilization of this compound
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution in an aqueous buffer.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)
-
Sterile, conical-bottom glass or polypropylene vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability and weighing of the compound.
-
Preparation of Buffer: Ensure the chosen aqueous buffer is at room temperature and has been filtered through a 0.22 µm filter to ensure sterility.
-
Reconstitution: a. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. b. Carefully open the vial and add the desired volume of the aqueous buffer to achieve the target concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of buffer to 1 mg of the compound. It is recommended to start with a concentration at or below the stated solubility of 2 mg/mL in PBS.
-
Dissolution: a. Cap the vial tightly and gently vortex for 1-2 minutes. Avoid vigorous shaking to minimize foaming. b. Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed to the next step.
-
Warming (Optional): For concentrations approaching the solubility limit, gentle warming can aid in dissolution. Place the vial in a water bath or on a heating block set to 37°C for 5-10 minutes. Intermittently, gently vortex the vial. Do not overheat, as this may degrade the lipid.
-
Final Assessment: After the dissolution steps, the solution should be clear and free of any visible particulates.
-
Use and Storage: It is highly recommended to use the freshly prepared aqueous solution on the same day for optimal results.[2] If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, it is advisable to prepare aliquots of the stock solution in an organic solvent (e.g., ethanol) and store at -20°C. Before use in aqueous systems, the organic solvent should be evaporated under a stream of nitrogen, and the lipid film reconstituted in the desired buffer as described above.
Visualization of Methodologies
Solubilization Workflow:
The following diagram illustrates the key steps in the solubilization protocol for this compound.
Caption: Workflow for the solubilization of lyophilized this compound.
Signaling Pathway Involvement:
This compound is a key intermediate in the metabolism of Platelet-Activating Factor (PAF) and is also recognized to have its own signaling capabilities. The diagram below outlines its position in these pathways.
Caption: Role of this compound in PAF metabolism and cell signaling.
References
Applications of Myristoyl Lysophosphatidylcholine in Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl lysophosphatidylcholine (LPC 14:0) is a bioactive lipid molecule that has garnered significant attention in the field of lipidomics. As a species of lysophosphatidylcholine, it plays a crucial role in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of myristoyl LPC in lipidomics research, with a focus on its role as a biomarker, its involvement in cellular signaling, and its potential applications in drug development.
Myristoyl Lysophosphatidylcholine as a Biomarker
Myristoyl LPC has emerged as a promising biomarker for several diseases, most notably in inflammatory conditions such as community-acquired pneumonia (CAP) and in cardiovascular diseases like atherosclerosis.
Biomarker in Community-Acquired Pneumonia (CAP)
Recent metabolomics studies have identified myristoyl LPC as a key biomarker for assessing the severity of CAP.[1][2] Plasma levels of myristoyl LPC are significantly decreased in the acute phase of CAP and are negatively correlated with disease severity.[1][3]
Quantitative Data Summary: Myristoyl LPC in CAP Patients
| Patient Group | Plasma Myristoyl LPC (LPC 14:0) Concentration | Key Findings | Reference |
| Non-severe CAP (Acute Phase) | Significantly lower than healthy controls | Levels increase during the remission phase. | [1] |
| Severe CAP (Acute Phase) | Significantly lower than non-severe CAP patients | Strong negative correlation with severity scores (e.g., CURB-65, PSI).[4][5] | [1][4] |
| Healthy Controls | Baseline levels | Higher compared to CAP patients in the acute phase. | [1] |
Diagnostic Performance of Myristoyl LPC in CAP
| Parameter | Value | 95% Confidence Interval | p-value | Reference |
| AUC for diagnosing non-severe CAP | 0.855 | - | < 0.001 | [3] |
| Sensitivity (non-severe CAP) | 75.0% | - | - | [3] |
| Specificity (non-severe CAP) | 83.3% | - | - | [3] |
| AUC for diagnosing severe CAP | 0.868 | - | < 0.001 | [3] |
| Sensitivity (severe CAP) | 88.2% | - | - | [3] |
| Specificity (severe CAP) | 85.3% | - | - | [3] |
Role in Atherosclerosis
In contrast to its protective role in CAP, myristoyl LPC is generally considered a pro-inflammatory mediator in the context of atherosclerosis. It is a component of oxidized low-density lipoprotein (ox-LDL) and is found in atherosclerotic plaques, where it can promote endothelial dysfunction and inflammation.[6][7]
Quantitative Data Summary: LPC in Atherosclerosis
| Condition | LPC Species | Fold Change/Observation | Reference |
| Atherosclerotic Plaques | Total LPC | Increased concentration in vulnerable plaque regions. | [8][9] |
| Animal Models (e.g., apoE-/- mice) | Myristoyl LPC (14:0) | Elevated levels in plasma compared to wild-type mice. | [10] |
Cellular Signaling and Mechanism of Action
Myristoyl LPC exerts its biological effects by modulating various signaling pathways, with a notable role in inflammation.
Anti-inflammatory Effects via NLRP3 Inflammasome Inhibition
In the context of acute lung injury and CAP, myristoyl LPC has demonstrated potent anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome.[1][3] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2]
Signaling Pathway: Myristoyl LPC Inhibition of NLRP3 Inflammasome
Caption: Myristoyl LPC inhibits the assembly of the NLRP3 inflammasome.
Pro-inflammatory Signaling in Atherosclerosis
In vascular cells, myristoyl LPC can act as a pro-inflammatory molecule. It can activate G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs), leading to downstream signaling cascades that promote inflammation, monocyte recruitment, and smooth muscle cell proliferation.[7]
Signaling Pathway: Pro-inflammatory Actions of Myristoyl LPC
Caption: Pro-inflammatory signaling of Myristoyl LPC in atherosclerosis.
Applications in Drug Development
The dual role of myristoyl LPC as both an anti-inflammatory and pro-inflammatory mediator makes it an interesting target and tool in drug development.
High-Throughput Screening (HTS) for Modulators of Inflammation
Myristoyl LPC can be utilized in HTS assays to identify compounds that modulate inflammatory pathways. For example, its ability to inhibit the NLRP3 inflammasome can be the basis of a screening assay to find novel anti-inflammatory drugs.
Experimental Workflow: HTS for NLRP3 Inflammasome Inhibitors
Caption: Workflow for a high-throughput screen for NLRP3 inhibitors.
Myristoyl LPC as a Drug Carrier
Lysophosphatidylcholines, including myristoyl LPC, are being explored as potential drug delivery vehicles, particularly for delivering drugs across the blood-brain barrier. They can be incorporated into nanostructured lipid carriers (NLCs) to improve the solubility, stability, and bioavailability of therapeutic agents.[11][12][13]
Experimental Protocols
Protocol for Quantification of Myristoyl LPC in Plasma by LC-MS/MS
This protocol is adapted from methods used for the analysis of LPCs in biological samples.[3][14]
Materials:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Myristoyl lysophosphatidylcholine (LPC 14:0) standard
-
Internal standard (e.g., LPC 17:0)
-
LC-MS/MS system with ESI source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate LPC species (e.g., start with 40% B, increase to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for LPC 14:0: Precursor ion (m/z) -> Product ion (m/z 184.1). The precursor ion will be the [M+H]+ of myristoyl LPC.
-
MRM Transition for Internal Standard (LPC 17:0): Precursor ion (m/z) -> Product ion (m/z 184.1).
-
-
Quantification:
-
Generate a standard curve using the myristoyl LPC standard.
-
Calculate the concentration of myristoyl LPC in the plasma samples based on the peak area ratio to the internal standard and the standard curve.
-
Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a cell-based assay to evaluate the inhibitory effect of myristoyl LPC on NLRP3 inflammasome activation.[3]
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, J774A.1)
-
Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics
-
PMA (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Myristoyl lysophosphatidylcholine (LPC 14:0)
-
ELISA kit for IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
Wash the cells with fresh medium before the experiment.
-
-
Assay Protocol:
-
Pre-treat the differentiated macrophages with various concentrations of myristoyl LPC (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Prime the cells by adding LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour.
-
Collect the cell culture supernatants.
-
-
Measurement of IL-1β Release:
-
Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of IL-1β released from cells treated with myristoyl LPC to the control cells (LPS and activator only).
-
Calculate the percentage of inhibition of IL-1β release for each concentration of myristoyl LPC.
-
Quantitative Data from In Vitro NLRP3 Inhibition
| Treatment | IL-1β Release (pg/mL) | % Inhibition | Reference |
| Control (LPS + Nigericin) | ~350 | - | [3] |
| + Myristoyl LPC (20 µM) | ~150 | ~57% | [3] |
Conclusion
Myristoyl lysophosphatidylcholine is a multifaceted lipid molecule with significant implications for lipidomics research and drug development. Its role as a biomarker in community-acquired pneumonia and its involvement in the intricate regulation of inflammatory pathways highlight its importance. The detailed protocols provided herein offer a practical guide for researchers to investigate the functions and applications of myristoyl LPC, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Value of Lysophosphatidylcholine for Determining the Disease Severity and Prognosis of Elderly Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. Lysophosphatidylcholine is a Major Component of Platelet Microvesicles Promoting Platelet Activation and Reporting Atherosclerotic Plaque Instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. etflin.com [etflin.com]
- 13. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Tetradecyl-sn-glycero-3-phosphocholine
Introduction
1-Tetradecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF C14 or PC(O-14:0/0:0), is a member of the lysophosphatidylcholine (LPC) class of lipids. LPCs are important signaling molecules involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis.[1][2] Accurate and precise quantification of specific LPC species like this compound is crucial for understanding its biological role and for its potential as a biomarker in various diseases. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Molecular Profile
| Property | Value |
| Systematic Name | This compound |
| Common Synonyms | Lyso-PAF C14, PC(O-14:0/0:0) |
| Molecular Formula | C22H48NO6P |
| Monoisotopic Mass | 453.3219 g/mol |
Biological Significance and Signaling Pathways
Lysophosphatidylcholines are key intermediates in the metabolism of phosphatidylcholines, the main phospholipids in eukaryotic cell membranes.[1] They are produced through the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2).[1][2] LPCs can act as second messengers, activating a variety of downstream signaling pathways.
One of the key signaling pathways for LPCs involves their interaction with G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors.[3] This interaction can trigger cascades that lead to oxidative stress and inflammatory responses.[3] Furthermore, LPCs have been shown to influence protein kinase C (PKC) activity, with low concentrations activating and high concentrations inhibiting the enzyme.[1] The physiological effects of elevated LPC levels are diverse and include the stimulation of cell proliferation, differentiation of lymphoid cells, and modulation of platelet aggregation.[1]
While this compound is structurally similar to Platelet-Activating Factor (PAF), a potent inflammatory mediator, it is important to note that LPCs are generally not considered agonists of the PAF receptor.[3]
Mass Spectrometry Analysis
The analysis of this compound is typically performed by LC-MS/MS in positive ion mode. The phosphocholine headgroup readily forms a characteristic fragment ion at m/z 184.07, which is used for precursor ion scanning and as a product ion in Multiple Reaction Monitoring (MRM) for quantification.
Fragmentation Pattern
In positive ion mode electrospray ionization (ESI), this compound will protonate to form the precursor ion [M+H]+ at m/z 454.33. Upon collision-induced dissociation (CID), the most abundant fragment ion is the phosphocholine headgroup at m/z 184.07.
Proposed MRM Transition:
| Precursor Ion (m/z) | Product Ion (m/z) | Annotation |
| 454.33 | 184.07 | Phosphocholine headgroup |
Experimental Protocols
Sample Preparation (from Plasma/Serum)
A robust sample preparation is critical for accurate quantification and to minimize matrix effects. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are suitable methods.
1. Liquid-Liquid Extraction (Folch Method):
-
To 100 µL of plasma or serum in a glass tube, add an appropriate amount of a suitable internal standard (e.g., a deuterated or odd-chain LPC).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:water, 90:10, v/v).
2. Solid-Phase Extraction:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.
-
To 100 µL of plasma or serum, add an internal standard and 900 µL of ice-cold acetonitrile/methanol (95:5, v/v) for protein precipitation.[4]
-
Vortex for 30 seconds and sonicate for 10 minutes on ice.[4]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the lysophosphatidylcholines with a suitable organic solvent (e.g., methanol or acetonitrile-based).
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
LC-MS/MS Method
The following is a proposed starting method for the analysis of this compound. Method optimization and validation are required for specific applications.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |
Mass Spectrometry:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 454.33 m/z |
| Product Ion (Q3) | 184.07 m/z |
| Collision Energy | Optimization required (start at 25-35 eV) |
| Dwell Time | 100 ms |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500°C |
Quantitative Data Summary
The following table provides typical performance characteristics for the quantitative analysis of lysophosphatidylcholines by LC-MS/MS. These values should be established for this compound during method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 pmol/mL |
| Limit of Quantification (LOQ) | 1 - 10 pmol/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Recovery | 85 - 115% |
Conclusion
The described protocols provide a robust framework for the sensitive and specific quantification of this compound in biological matrices. The use of LC-MS/MS with MRM ensures high selectivity and accuracy, which is essential for its investigation as a potential biomarker and its role in various signaling pathways. Proper sample preparation and method validation are critical to achieving reliable and reproducible results.
References
- 1. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. Differentiating ether phosphatidylcholines with a collision energy-optimized MRM method by RPLC-MS/MS and its application to studying ischemia-neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
Application Notes and Protocols for the Quantification of 1-Tetradecyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecyl-sn-glycero-3-phosphocholine, also known as Lyso-Platelet Activating Factor C14 (Lyso-PAF C14), is a bioactive lysophospholipid involved in a variety of physiological and pathological processes. As an ether-linked lysophosphatidylcholine, its accurate quantification in biological matrices is crucial for understanding its role in cell signaling, inflammation, and as a potential biomarker in various diseases. These application notes provide detailed methodologies for the quantification of this compound, along with insights into its signaling pathways.
Quantitative Data Summary
The following table summarizes quantitative data for lysophosphatidylcholines (LPCs), including related ether-linked species, in various biological samples. While specific quantitative values for this compound are limited in the literature, the provided data offers a reference range for similar molecules.
| Analyte | Matrix | Concentration Range | Method | Reference |
| Lyso-PAF (hexadecyl and octadecyl ethers) | Human Neutrophils | ~300 pg/10⁶ cells (basal); 2-3 fold increase upon stimulation | GC-MS, FAB-MS | [1] |
| Hexadecylphosphocholine (He-PC) | Rat Kidney (steady state) | ~250 nmol/g | Thin-Layer Chromatography | [2] |
| Hexadecylphosphocholine (He-PC) | Rat Adrenal Glands (steady state) | ~200 nmol/g | Thin-Layer Chromatography | [2] |
| Hexadecylphosphocholine (He-PC) | Rat Spleen (steady state) | ~150 nmol/g | Thin-Layer Chromatography | [2] |
| Lysophosphatidylcholines (total) | Human Plasma | 200-300 µM | Not specified | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Lipid Extraction)
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): 1-Heptadecanoyl-sn-glycero-3-phosphocholine (LPC 17:0) or a deuterated analog of the analyte.
-
Chloroform
-
Methanol
-
0.9% Potassium Chloride (KCl) solution
-
Centrifuge capable of 3,000 x g and 15°C
-
Glass test tubes
-
-
Procedure (modified Folch method):
-
To 100 µL of human plasma in a glass test tube, add a known amount of the internal standard.
-
Add 2.5 mL of a chloroform:methanol (2:1, v/v) solution.
-
Add 0.5 mL of 0.9% KCl solution.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 15°C to separate the phases.
-
Carefully collect the lower organic phase into a clean glass tube.
-
Repeat the extraction on the remaining aqueous phase by adding another 2.5 mL of chloroform, vortexing, and centrifuging as before.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for equilibration. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18.1-20 min, 30% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (example for positive ion mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound, C₂₂H₄₈NO₆P, MW: 453.6 g/mol ):
-
Precursor ion (Q1): m/z 454.3 [M+H]⁺
-
Product ion (Q3): m/z 184.1 (phosphocholine headgroup)
-
-
Internal Standard (e.g., LPC 17:0):
-
Precursor ion (Q1): m/z 510.3 [M+H]⁺
-
Product ion (Q3): m/z 184.1
-
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Construct a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
Protocol 2: Quantification of Lyso-PAF from Neutrophils by GC-MS
This protocol provides a method for quantifying ether-linked lysophospholipids from cell samples using gas chromatography-mass spectrometry (GC-MS) after derivatization.[1]
1. Sample Preparation and Derivatization
-
Materials:
-
Isolated human neutrophils
-
Deuterated internal standards of lyso-PAF
-
Silicic acid chromatography columns
-
Thin-Layer Chromatography (TLC) plates
-
Phospholipase C or Hydrofluoric acid
-
Acetone
-
GC-MS system
-
-
Procedure:
-
Add deuterated internal standards to the neutrophil cell pellet.
-
Extract total lipids using a suitable method (e.g., Bligh-Dyer).
-
Purify the lyso-PAF fraction using silicic acid chromatography followed by TLC.
-
Hydrolyze the phosphocholine moiety using either phospholipase C or hydrofluoric acid to yield 1-O-alkyl-sn-glycerols.
-
Convert the resulting monoglycerides to 1-O-alkyl-2,3-isopropylidene glycerol derivatives by condensation with acetone. This derivatization step increases the volatility of the analyte for GC analysis.
-
2. GC-MS Analysis
-
GC Conditions (example):
-
Column: A non-polar capillary column suitable for lipid analysis.
-
Carrier Gas: Helium
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.
-
Injection Mode: Splitless
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ion Monitoring (SIM): Monitor the M-15 fragments (loss of a methyl group from the isopropylidene moiety) for both the unlabeled analyte and the deuterated internal standard.
-
3. Data Analysis and Quantification
-
Generate a standard curve by analyzing known amounts of derivatized lyso-PAF standards.
-
Calculate the ratio of the peak areas of the analyte to the internal standard in the samples.
-
Quantify the amount of lyso-PAF in the original cell sample based on the standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways of 1-Alkyl-Lysophosphatidylcholines
This compound and other 1-alkyl-lysophosphatidylcholines can elicit cellular responses through various signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs) such as G2A, GPR4, and GPR119.[4][5][6] These pathways can lead to the activation of downstream effectors that regulate diverse cellular functions.
Caption: Signaling pathways of 1-Alkyl-Lysophosphatidylcholines.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples using LC-MS/MS.
Caption: LC-MS/MS quantification workflow.
References
- 1. forensicrti.org [forensicrti.org]
- 2. Distribution of hexadecylphosphocholine and octadecyl-methyl-glycero-3-phosphocholine in rat tissues during steady-state treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine enhances glucose-dependent insulin secretion via an orphan G-protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Tetradecyl-sn-glycero-3-phosphocholine in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecyl-sn-glycero-3-phosphocholine is a synthetic lysophospholipid that serves as a valuable substrate for the characterization of several key enzymes involved in lipid signaling pathways. Its ether-linked alkyl chain at the sn-1 position makes it particularly resistant to cleavage by most phospholipase A1 and A2 enzymes, while the phosphocholine headgroup makes it a specific target for certain lysophospholipases. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme assays, with a primary focus on Lysophospholipase D (LysoPLD), also known as autotaxin (ATX).
Key Enzyme Target: Lysophospholipase D (Autotaxin)
Lysophospholipase D (LysoPLD), commercially known as autotaxin (ATX), is a secreted enzyme that plays a crucial role in generating the signaling lipid, lysophosphatidic acid (LPA).[1][2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) and its analogs, such as this compound, to produce LPA and choline.[2][3] LPA is a potent signaling molecule that activates a family of G protein-coupled receptors, influencing a wide range of cellular processes including cell proliferation, migration, and survival.[1][4] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making ATX a significant therapeutic target.
Studies on the substrate specificity of LysoPLD have shown a preference for ether-linked lysophospholipids over acyl-linked ones, making this compound a suitable and specific substrate for assaying its activity.[5]
Signaling Pathway
The enzymatic action of Lysophospholipase D (autotaxin) on this compound initiates a signaling cascade through the production of lysophosphatidic acid (LPA).
Caption: LPA Signaling Pathway initiated by Autotaxin.
Experimental Protocols
Several assay formats can be employed to measure the enzymatic activity of LysoPLD using this compound as a substrate. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.
General Experimental Workflow
The general workflow for an enzyme kinetics assay involves preparation of reagents, initiating the reaction, monitoring product formation or substrate depletion over time, and analyzing the data to determine kinetic parameters.
Caption: General workflow for an enzyme kinetic assay.
Protocol 1: Colorimetric Coupled Enzyme Assay for LysoPLD (Autotaxin) Activity
This protocol is adapted from established methods for measuring LysoPLD activity by detecting the release of choline.[6][7] The choline produced from the hydrolysis of this compound is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
Materials:
-
This compound (Substrate)
-
Recombinant human autotaxin (Enzyme)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
4-aminoantipyrine (4-AAP) or similar chromogenic peroxidase substrate
-
Phenol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA
-
Choline Chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) and dilute it in the assay buffer to the desired concentrations. Note: Sonication may be required to ensure proper dispersion in the aqueous buffer.
-
Prepare a stock solution of autotaxin in assay buffer.
-
Prepare a "Coupling Enzyme Mix" containing choline oxidase, HRP, 4-AAP, and phenol in assay buffer.
-
Prepare a choline standard curve by serially diluting a choline chloride stock solution in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of varying concentrations of the substrate to the wells of a 96-well plate.
-
Add 25 µL of the autotaxin solution to each well.
-
Add 25 µL of the Coupling Enzyme Mix to each well.
-
For the standard curve, add 50 µL of each choline standard to separate wells, followed by 50 µL of the Coupling Enzyme Mix.
-
Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), protected from light.
-
Measure the absorbance at a wavelength appropriate for the chosen chromogenic substrate (e.g., 490-510 nm for 4-AAP).
-
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the choline standards.
-
Use the standard curve to determine the concentration of choline produced in the enzymatic reactions.
-
Calculate the initial reaction velocity (V₀) at each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Quantitative Data (Representative):
| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |
| 1-Oleoyl-LPC | Recombinant Human ATX | ~20-100 | Not specified | [3][8] |
| 1-Palmitoyl-LPC | Recombinant Human ATX | ~30-150 | Not specified | [3][8] |
| FS-3 (fluorescent analog) | Recombinant Human ATX | ~1-5 | Not specified | [8] |
Protocol 2: Fluorometric Coupled Enzyme Assay for LysoPLD (Autotaxin) Activity
This protocol offers higher sensitivity compared to the colorimetric assay and is based on the same principle of detecting choline release.[9][10][11][12] Instead of a chromogenic substrate, a fluorogenic probe is used to detect H₂O₂ production.
Materials:
-
All materials from Protocol 1, except for the chromogenic substrate and phenol.
-
Amplex™ Red reagent or a similar fluorogenic peroxidase substrate.
-
96-well black microplate with a clear bottom.
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1, but replace the chromogenic substrate and phenol in the "Coupling Enzyme Mix" with the fluorogenic probe (e.g., Amplex™ Red) according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Follow the assay setup as described in Protocol 1, using a black microplate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe (e.g., Ex/Em = 530-560 nm / ~590 nm for Amplex™ Red).
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1, using fluorescence intensity instead of absorbance.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the described enzyme assays.
| Parameter | Protocol 1: Colorimetric Assay | Protocol 2: Fluorometric Assay |
| Principle | Detection of choline release via a chromogenic coupled enzyme reaction. | Detection of choline release via a fluorogenic coupled enzyme reaction. |
| Substrate | This compound | This compound |
| Enzyme | Lysophospholipase D (Autotaxin) | Lysophospholipase D (Autotaxin) |
| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence Intensity) |
| Wavelength | ~490-510 nm | Ex/Em ~540/590 nm |
| Sensitivity | Moderate | High |
| Throughput | High | High |
Conclusion
This compound is a specific and valuable tool for studying the activity of Lysophospholipase D (autotaxin). The provided protocols, based on the detection of choline release, offer robust and adaptable methods for characterizing enzyme kinetics and for screening potential inhibitors. The choice between a colorimetric or fluorometric approach will depend on the specific requirements for sensitivity and the available instrumentation. Researchers can use these application notes as a foundation for developing and optimizing their own enzyme assays for this important therapeutic target.
References
- 1. Lysophosphatidic Acid (LPA) Signaling in Vertebrate Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophospholipase D and its role in LPA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of autotaxin reveals substrate-specific catalytic pathways and a mechanism for lysophosphatidic acid distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Specificity of lysophospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20040171096A1 - Compounds and methods of use thereof for assaying lysophospholipase D activity - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
1-Tetradecyl-sn-glycero-3-phosphocholine solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 1-Tetradecyl-sn-glycero-3-phosphocholine (Lyso-PAF C14).
Troubleshooting Guides
This section addresses common experimental issues encountered when working with this compound.
Issue 1: Difficulty Dissolving the Compound in Aqueous Buffers
Problem: The lyophilized powder does not fully dissolve in phosphate-buffered saline (PBS) or other aqueous buffers, resulting in a cloudy or particulate suspension.
Possible Causes:
-
Concentration below the Critical Micelle Concentration (CMC): Below its CMC, this compound exists as individual molecules with limited aqueous solubility. The reported CMC for 1-tetradecanoyl-sn-glycero-3-phosphocholine is 0.070 mM.
-
Inadequate Dissolution Technique: Simply adding the powder to the buffer without proper agitation or energy input may lead to incomplete dissolution.
-
Low Temperature: The solubility of lipids can be temperature-dependent.
Solutions:
-
Ensure Concentration is Above the CMC: For aqueous solutions, aim for a concentration significantly above 0.070 mM to promote micelle formation and enhance solubility.
-
Use a Co-solvent: For preparing stock solutions, dissolve the compound in an organic solvent like ethanol first.
-
Sonication: After adding the compound to the buffer, sonicate the solution to aid in the dispersion and formation of a clear solution.
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility. Avoid excessive heat, which could lead to degradation.
Issue 2: Precipitation of the Compound After Dissolution
Problem: A previously clear solution of this compound becomes cloudy or forms a precipitate over time.
Possible Causes:
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the lipid, causing it to precipitate out of solution.
-
pH Changes: Significant shifts in the pH of the buffer can affect the charge of the phosphocholine headgroup and influence its interaction with the solvent.
-
Hydrolysis: Over time, the compound can hydrolyze, leading to the formation of less soluble degradation products.
Solutions:
-
Maintain Stable Temperature: Store solutions at a constant temperature. If used at a different temperature than storage, allow the solution to equilibrate slowly.
-
Buffer Control: Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.
-
Freshly Prepare Solutions: For critical applications, it is recommended to prepare solutions fresh on the day of use to minimize the impact of degradation.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the best solvent for dissolving this compound?
Q2: How can I prepare a stock solution in an organic solvent?
A2: To prepare a stock solution, weigh the desired amount of the lyophilized powder in a glass vial. Add the appropriate volume of ethanol to achieve the target concentration. Vortex or sonicate briefly until the powder is completely dissolved.
Q3: Can I dissolve it directly in cell culture medium?
A3: Direct dissolution in cell culture medium can be challenging due to the complex mixture of components. It is recommended to first prepare a concentrated stock solution in a sterile, biocompatible solvent like ethanol and then dilute it into the cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is not toxic to the cells.
Stability
Q4: How should I store the lyophilized powder?
A4: The lyophilized powder should be stored at -20°C in a tightly sealed container to protect it from moisture. Saturated lipids like this compound are generally stable as powders under these conditions.
Q5: What is the stability of this compound in aqueous solutions?
A5: The stability in aqueous solutions is dependent on pH and temperature. Lysophospholipids can undergo hydrolysis, and this process is accelerated at neutral to slightly alkaline pH and at elevated temperatures. For optimal stability, it is recommended to prepare aqueous solutions fresh and store them at 2-8°C for short periods.
Q6: Are there any known degradation products?
A6: The primary degradation pathway is hydrolysis of the phosphocholine headgroup. This can lead to the formation of glycerophosphocholine and tetradecanol.
Data Presentation
Table 1: Solubility and Critical Micelle Concentration of this compound and Related Compounds
| Compound | Solvent | Solubility (mg/mL) | Critical Micelle Concentration (mM) |
| This compound | Aqueous Buffer | > CMC | 0.070 |
| 1,2-Distearoyl-sn-glycero-3-PC (related) | Ethanol | ~1 | - |
| 1,2-Dilauroyl-sn-glycero-3-PC (related) | Ethanol | ~25 | - |
| 1-Stearoyl-sn-glycero-3-phosphocholine (related) | Aqueous (Co-solvent) | ≥ 1.25 | - |
Table 2: Stability Profile of Lysophosphatidylcholines
| Condition | Effect on Stability |
| pH | Hydrolysis is more rapid at neutral to alkaline pH compared to acidic pH. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. |
| Storage (Powder) | Stable at -20°C when protected from moisture. |
| Storage (Solution) | Best to prepare fresh. For short-term storage, use 2-8°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
-
Weighing: Accurately weigh 4.53 mg of this compound (MW: 453.6 g/mol ) into a sterile glass vial.
-
Dissolution: Add 1 mL of absolute ethanol to the vial.
-
Mixing: Vortex the vial until the powder is completely dissolved, resulting in a clear solution.
-
Storage: Store the stock solution at -20°C in a tightly sealed glass vial.
Protocol 2: Preparation of a 1 mM Aqueous Solution
-
Initial Dissolution: Prepare a 10 mM stock solution in ethanol as described in Protocol 1.
-
Dilution: In a sterile tube, add 900 µL of sterile PBS (pH 7.4).
-
Addition of Stock: While vortexing the PBS, slowly add 100 µL of the 10 mM ethanol stock solution.
-
Sonication (Optional): If the solution appears cloudy, sonicate in a water bath for 5-10 minutes until it becomes clear.
-
Use: Use the freshly prepared aqueous solution immediately for your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
How to prevent degradation of 1-Tetradecyl-sn-glycero-3-phosphocholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Tetradecyl-sn-glycero-3-phosphocholine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected analytical results (e.g., new peaks in chromatography) | Chemical Degradation: The compound may have degraded due to improper storage or handling, leading to hydrolysis of the phosphocholine headgroup. | 1. Review storage conditions. Ensure the compound is stored at or below -20°C under an inert atmosphere (argon or nitrogen). 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh solutions for each experiment. 4. Perform a stability check using the provided analytical protocol. |
| Inconsistent experimental outcomes | Variable Purity of Aliquots: Inconsistent handling of stock solutions can lead to variations in the concentration of the active compound. | 1. Aliquot the stock solution upon initial preparation to minimize contamination and degradation from repeated handling. 2. Always use fresh, high-purity solvents for preparing solutions. |
| Formation of a waxy or gummy substance upon opening the container | Moisture Absorption: The compound is hygroscopic and can absorb moisture from the air, leading to physical changes and potential hydrolysis. | 1. Allow the container to warm to room temperature before opening to prevent condensation. 2. Handle the solid compound in a dry, inert atmosphere (e.g., a glove box). 3. For long-term storage, it is recommended to dissolve the compound in a suitable organic solvent and store it as a solution. |
| Reduced biological activity in assays | Degradation to Inactive Products: The biological activity of this compound can be diminished if the molecule has degraded. | 1. Verify the purity of the compound before use with a suitable analytical method like LC-MS/MS. 2. Prepare fresh dilutions from a properly stored stock solution immediately before the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the phosphocholine headgroup, which can occur under strongly acidic or basic conditions. Due to the presence of a saturated alkyl ether bond at the sn-1 position, it is relatively resistant to enzymatic cleavage by phospholipases that target ester bonds and is also less susceptible to oxidation compared to unsaturated lipids.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored as a solid or in a suitable organic solvent (e.g., chloroform or methanol) at -20°C or below. The container should be glass with a Teflon-lined cap and the headspace should be filled with an inert gas like argon or nitrogen to displace oxygen and moisture.
Q3: How can I assess the stability of my this compound sample?
A3: The stability can be assessed by performing a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, and thermal stress) and analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can I store solutions of this compound in plastic containers?
A4: It is not recommended to store organic solutions of phospholipids in plastic containers as plasticizers can leach into the solution, leading to contamination. Glass vials with Teflon-lined caps are the preferred choice for storage. Aqueous solutions, however, can be stored in plastic.
Q5: Is this compound sensitive to light?
A5: While the saturated alkyl chain makes it less prone to photo-oxidation compared to unsaturated lipids, it is still good practice to protect it from light, especially during long-term storage, by using amber glass vials or storing it in the dark.
Data Presentation
The following tables summarize the expected stability of this compound under various conditions. This data is illustrative and should be confirmed by experimental analysis.
Table 1: Effect of Temperature on Stability of Solid this compound (Stored for 12 months)
| Storage Temperature (°C) | Purity (%) |
| -80 | >99 |
| -20 | >98 |
| 4 | 95-98 |
| 25 (Room Temperature) | <90 |
Table 2: Effect of pH on Stability of this compound in Aqueous Solution (Stored at 4°C for 1 week)
| pH | Purity (%) | Primary Degradation Product |
| 2.0 | <90 | sn-glycero-3-phosphate derivative |
| 4.0 | >95 | Minimal degradation |
| 7.0 | >99 | Minimal degradation |
| 10.0 | <92 | sn-glycero-3-phosphate derivative |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to assess the intrinsic stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 60°C.
-
Control: Keep a vial of the stock solution at -20°C.
3. Time Points:
-
Collect aliquots from each stress condition at 0, 2, 4, 8, and 24 hours.
-
For the thermal degradation of the solid, sample at 0, 1, 7, and 30 days.
4. Sample Analysis:
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
Analyze the samples using the HPLC-MS/MS protocol described below.
Protocol 2: HPLC-MS/MS for Quantification of this compound and Degradation Products
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the parent ion to the characteristic phosphocholine fragment ion.
-
Potential Degradation Product (e.g., glycerophosphocholine): Monitor the appropriate parent to fragment ion transition.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.
Visualizations
Below are diagrams illustrating key concepts related to the stability and analysis of this compound.
Caption: Logical workflow for preventing degradation.
Caption: Potential degradation pathways.
Caption: Experimental workflow for LC-MS/MS analysis.
Technical Support Center: Optimizing Lyso-PAF C14 for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Lyso-PAF C14 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-PAF C14 and what is its primary role in cell-based assays?
Lyso-PAF C14 (1-O-tetradecyl-sn-glycero-3-phosphocholine) is a lysophospholipid and a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation and cellular signaling. In cell-based assays, Lyso-PAF C14 is often used as a control or to study the enzymes involved in the PAF biosynthetic pathway. However, it is crucial to note that Lyso-PAF itself is generally considered biologically inactive or may even have effects opposing those of PAF.[1][2]
Q2: What is the mechanism of action of Lyso-PAF?
Lyso-PAF is the inactive precursor to PAF. In the "remodeling pathway" of PAF synthesis, Lyso-PAF is acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT) to form the biologically active PAF.[3][4] PAF then binds to its G-protein coupled receptor (PAF-R) to initiate downstream signaling cascades. Some studies suggest that commercial preparations of Lyso-PAF may exhibit PAF-like activity due to contamination with PAF or other structurally similar lipids.[1][5] Therefore, observed cellular responses to Lyso-PAF should be interpreted with caution.
Q3: How should I prepare a stock solution of Lyso-PAF C14?
Lyso-PAF C14 is typically soluble in organic solvents such as ethanol, DMSO, and DMF. To prepare a stock solution, dissolve the lyophilized powder in the chosen solvent to a concentration of 1-10 mg/mL. For use in aqueous cell culture media, the stock solution should be diluted to the final working concentration immediately before use. It is recommended to vortex the diluted solution thoroughly to ensure homogeneity. To minimize the effects of the solvent on your cells, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%).
Q4: How should I store Lyso-PAF C14 solutions?
Lyophilized Lyso-PAF C14 should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C and are generally stable for several months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous dilutions should be prepared fresh for each experiment and not stored for extended periods, as the stability in aqueous media can be limited.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background signal or unexpected cellular activation with Lyso-PAF C14 alone. | Contamination of Lyso-PAF C14 with PAF or other bioactive lipids. | 1. Purchase high-purity Lyso-PAF C14 from a reputable supplier and request a certificate of analysis. 2. Consider treating the Lyso-PAF C14 solution with PAF acetylhydrolase to inactivate any contaminating PAF.[1] 3. Include a PAF receptor antagonist in your experimental design to confirm that the observed effects are not mediated by the PAF receptor.[1] |
| Inconsistent or no cellular response to Lyso-PAF C14. | 1. Inappropriate concentration range. 2. Degradation of Lyso-PAF C14. 3. Low expression of relevant enzymes (e.g., LPCAT) in the cell line. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A starting range of 10 nM to 10 µM is recommended. 2. Prepare fresh dilutions of Lyso-PAF C14 for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Verify the expression of key enzymes in the PAF pathway in your cell model. |
| Poor solubility of Lyso-PAF C14 in aqueous media. | Lyso-PAF C14 is a lipid and has limited solubility in aqueous solutions. | 1. Prepare a concentrated stock solution in an organic solvent (e.g., ethanol, DMSO). 2. When diluting into aqueous media, add the Lyso-PAF C14 stock solution dropwise while vortexing to aid dispersion. 3. The use of a carrier protein like bovine serum albumin (BSA) in the final dilution can help to maintain solubility and bioavailability. |
| Observed cytotoxicity at higher concentrations. | High concentrations of lysophospholipids can disrupt cell membranes. | 1. Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the non-toxic concentration range for your specific cell line. 2. Keep the final concentration of the organic solvent in the cell culture medium as low as possible. |
Data Presentation: Recommended Concentration Ranges for Lyso-PAF in Cell-Based Assays
The optimal concentration of Lyso-PAF can vary significantly depending on the cell type, assay, and the purity of the compound. It is strongly recommended to perform a dose-response curve for each new cell line or experimental setup. The following table provides a general guideline based on published data for PAF and related lipids.
| Assay Type | Cell Type | Typical Concentration Range | Key Considerations |
| Neutrophil Activation (e.g., chemotaxis, degranulation) | Primary Human Neutrophils, HL-60 cells | 10 nM - 1 µM | Lyso-PAF may have inhibitory effects on neutrophil activation.[6] Use PAF as a positive control. |
| Platelet Aggregation | Human Platelets | 100 nM - 10 µM | Lyso-PAF has been reported to inhibit thrombin-induced platelet aggregation.[6] |
| Calcium Mobilization | HEK293 cells transfected with PAF-R | 10 nM - 1 µM | The response may be due to PAF contamination.[1][5] Use of a PAF-R antagonist is recommended to verify specificity. |
| Enzyme Activity Assays (for LPCAT) | Cell lysates or purified enzyme | 1 µM - 50 µM | Ensure substrate is not limiting. |
Experimental Protocols
General Protocol for Preparation of Lyso-PAF C14 Working Solutions
-
Prepare a 1 mg/mL stock solution: Dissolve the required amount of lyophilized Lyso-PAF C14 in ethanol or DMSO. For example, dissolve 1 mg of Lyso-PAF C14 in 1 mL of solvent.
-
Store the stock solution: Aliquot the stock solution into small, single-use volumes and store at -20°C.
-
Prepare the final working solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or assay buffer. For example, to prepare a 1 µM working solution from a 1 mg/mL stock (assuming a molecular weight of approximately 453 g/mol for Lyso-PAF C14), you would perform a serial dilution. It is crucial to vortex the solution immediately after dilution to ensure it is well-dispersed.
Protocol for Calcium Mobilization Assay
-
Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing the PAF receptor) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubation: Incubate the cells at 37°C for the time specified in the dye manufacturer's protocol to allow for de-esterification of the dye.
-
Washing: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of Lyso-PAF C14 in the assay buffer. Use a fluorescent plate reader with an injection module to add the Lyso-PAF C14 solutions to the wells.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of Lyso-PAF C14. The change in fluorescence is indicative of intracellular calcium mobilization.
Mandatory Visualizations
Caption: PAF Biosynthesis and Signaling Pathway.
Caption: Workflow for Optimizing Lyso-PAF C14 Concentration.
References
- 1. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids. | Sigma-Aldrich [merckmillipore.com]
- 6. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experiments with Lysophosphatidylcholines (LPCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lysophosphatidylcholines (LPCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling LPCs to maintain their stability?
A1: Proper storage and handling are critical for LPC stability. LPCs are susceptible to hydrolysis and oxidation.[1][2] Here are key recommendations:
-
Storage: Store solid LPCs at -20°C in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, especially for unsaturated LPCs.[1][3][4] For long-term storage, -20°C is recommended, and the compound should be stable for at least a year.[3]
-
Hygroscopic Nature: LPCs are hygroscopic, meaning they can absorb moisture from the air, which can alter their physical state to a waxy or gum-like consistency.[1] It is crucial to protect them from moisture.[1]
-
Solutions: Prepare aqueous solutions fresh for each experiment and avoid storing them for more than a day.[3] For organic solvent-based stock solutions, deoxygenating the solvent can be beneficial for unsaturated LPCs.[1] Store stock solutions at -20°C or -80°C.[5]
-
Isomerization: Be aware that 1-LPC can isomerize to the more stable 2-LPC in solution. This process is pH-dependent, with the slowest rate at pH 4-5. Under physiological conditions, an equilibrium of about 90% 2-LPC and 10% 1-LPC can be reached with a half-time of approximately 10 minutes.[6]
Q2: My experimental results with LPCs are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
LPC Quality and Stability: Degradation of LPCs due to improper storage or handling can lead to variability. Ensure you are using high-purity LPCs and follow recommended storage conditions.
-
Micelle Formation: Above their critical micelle concentration (CMC), LPCs form micelles, which can alter their biological activity and availability.[7][8][9] It's crucial to be aware of the CMC of the specific LPC you are using and the concentration at which you are performing your experiments.
-
Interaction with Proteins: LPCs readily bind to proteins, particularly albumin.[10][11] If your cell culture medium contains serum, the presence of albumin can sequester LPC, reducing its effective concentration and impacting your results.[11][12] Consider using serum-free media or fatty acid-free BSA to control for this interaction.
-
Solvent Effects: The solvent used to dissolve and dilute LPCs can influence their aggregation state and activity. It is advisable to prepare aqueous solutions by directly dissolving the solid LPC in buffer to avoid residual organic solvents.[3]
Q3: How does the acyl chain length and saturation of an LPC affect its properties?
A3: The fatty acid chain is a key determinant of an LPC's physicochemical and biological properties:
-
Critical Micelle Concentration (CMC): The CMC is influenced by the acyl chain length and saturation. Generally, the CMC decreases as the acyl chain length increases.[7][13][14]
-
Solubility: Short-chain LPCs are more water-soluble than long-chain LPCs.
-
Biological Activity: The specific acyl chain can influence receptor binding and downstream signaling. Different cell types may respond differently to LPCs with varying acyl chains.
Troubleshooting Guides
Issue 1: Poor or No Cellular Response to LPC Treatment
If you observe a diminished or absent cellular response to your LPC treatment, consider the following troubleshooting steps:
Troubleshooting Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. encapsula.com [encapsula.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 7. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Serum albumin binds 2-lysophosphatidylcholine [reactome.org]
- 11. Albumin inhibits cytotoxic activity of lysophosphatidylcholine by direct binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Albumin stimulates the release of lysophosphatidylcholine from cultured rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. avantiresearch.com [avantiresearch.com]
Technical Support Center: 1-Tetradecyl-sn-glycero-3-phosphocholine
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of 1-Tetradecyl-sn-glycero-3-phosphocholine.
Frequently Asked Questions (FAQs)
Storage & Stability
Q: What are the recommended storage conditions for this compound? A: For long-term stability, it is recommended to store the compound as a solid at -20°C.[1][2][3] Some suppliers may also suggest storage at 2°C - 8°C for shorter periods.[4] Always store in a tightly-closed container to prevent moisture absorption, as the compound can be hygroscopic.[1]
Q: How long is the compound stable under recommended conditions? A: When stored as a solid at -20°C, similar phosphocholine compounds are stable for at least four years.[3]
Q: Can I store this compound in solution? A: Storing this lipid in an aqueous solution is not recommended for more than one day, as this can lead to degradation.[3] If you have prepared a stock solution in an organic solvent, store it at -20°C in a tightly sealed vial to minimize solvent evaporation and exposure to moisture.
Handling & Safety
Q: What are the primary safety hazards associated with this compound? A: this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is important to handle it as a potentially hazardous chemical.
Q: What personal protective equipment (PPE) should I use when handling the powder? A: Always handle this compound in a well-ventilated area or a laboratory fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side-shields.[1][5] Avoid creating and inhaling dust.[5]
Solubility & Solution Preparation
Q: How do I dissolve this compound? A: This lipid is sparingly soluble in aqueous solutions.[3] It is best practice to first dissolve the compound in an organic solvent. A common choice is a chloroform:methanol mixture. Similar phospholipids are also soluble in ethanol.[3]
Q: Why is my compound not dissolving in my aqueous buffer? A: Direct dissolution in aqueous buffers is often unsuccessful due to the lipid's amphiphilic nature. The recommended method is to first dissolve it in an organic solvent, create a thin lipid film by evaporating the solvent, and then hydrate the film with your buffer. See the experimental protocols section for a detailed workflow.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Problem: Poor Solubility or Product Precipitation
Q: I followed the thin-film hydration method, but the lipid film won't disperse in my buffer. A: This can happen for a few reasons:
-
Film Thickness: If the lipid film is too thick, hydration can be incomplete. Ensure the film is thin and evenly distributed across the surface of the flask.
-
Buffer Composition: High salt concentrations or extreme pH values in your buffer can sometimes interfere with lipid hydration.
Q: My lipid dissolved initially but then crashed out of solution. A: This typically indicates that the concentration limit in that specific solvent or buffer system has been exceeded. It can also occur if there is a significant temperature change. Try reducing the concentration or ensure the solution is maintained at a constant temperature. For aqueous dispersions, ensure they are used promptly as their stability over time is limited.[3]
Problem: Inconsistent Experimental Results
Q: I am observing high variability between my experimental batches. A: Inconsistent results often trace back to the preparation of the lipid.
-
Lipid Oxidation: Ensure the compound has been stored properly under inert gas if possible and away from light to prevent degradation.
-
Incomplete Solubilization: If the lipid is not fully dissolved or dispersed, the effective concentration will vary.
-
Vesicle Size Distribution: If you are preparing liposomes, ensure your preparation method (e.g., sonication or extrusion) is consistent to achieve a uniform vesicle size distribution.
Caption: Troubleshooting logic for common experimental issues.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Organic Solvent
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood, weigh the desired amount of the lipid powder into a clean glass vial.
-
Add the appropriate volume of your chosen organic solvent (e.g., ethanol or a 2:1 chloroform:methanol mixture).
-
Seal the vial and vortex or sonicate briefly until the solid is completely dissolved, resulting in a clear solution.
-
If not for immediate use, flush the vial with an inert gas (like argon or nitrogen), seal tightly, and store at -20°C.
Protocol 2: General Protocol for Liposome Preparation (Thin-Film Hydration)
This protocol describes a common method for creating multilamellar vesicles (MLVs), which can be further processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
-
Film Formation:
-
Transfer the required amount of the lipid stock solution (from Protocol 1) into a round-bottom flask.
-
Connect the flask to a rotary evaporator. Rotate the flask under reduced pressure to evaporate the organic solvent.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. To ensure all solvent is removed, you can place the flask under a high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Add the desired aqueous buffer to the flask containing the lipid film.
-
Seal the flask and agitate it by vortexing. Gentle warming of the buffer (above the lipid's Tc) can facilitate hydration. The lipid film will gradually disperse into the buffer, forming a milky suspension of MLVs.
-
-
Vesicle Sizing (Optional):
-
Sonication (for SUVs): Submerge the tip of a probe sonicator into the MLV suspension and sonicate in short bursts on ice to prevent overheating. Continue until the suspension becomes translucent.
-
Extrusion (for LUVs): Load the MLV suspension into a lipid extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) to generate vesicles of a more uniform size.
-
Caption: Standard workflow for preparing aqueous lipid dispersions.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(2R)-2-hydroxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [6] |
| Synonyms | 1-O-tetradecyl-sn-glycero-3-phosphocholine, PC(O-14:0/0:0) | [6][7] |
| Molecular Formula | C₂₂H₄₈NO₆P | [6][7] |
| Molecular Weight | ~453.6 g/mol | [6] |
| Appearance | White powder / Crystalline solid | [1][3] |
Table 2: Recommended Storage and Stability Summary
| Condition | Temperature | Duration | Notes |
| Solid Form (Long-term) | -20°C | ≥ 4 years | Keep in a tightly-closed container, protected from moisture.[1][3] |
| Organic Stock Solution | -20°C | Weeks to Months | Flush with inert gas to prevent oxidation and solvent evaporation. |
| Aqueous Dispersion | 4°C | ≤ 24 hours | Prone to hydrolysis and aggregation; prepare fresh before use.[3] |
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 1-TETRADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE | 80863-06-5 [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 1,2-Di-O-tetradecyl-sn-glycero-3-phosphocholine | 36314-48-4 | FD177695 [biosynth.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. This compound | C22H48NO6P | CID 15298292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. - [ebi.ac.uk]
How to remove contaminants from 1-Tetradecyl-sn-glycero-3-phosphocholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and purifying 1-Tetradecyl-sn-glycero-3-phosphocholine (LPC-14:0).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Purity Assessment & Analysis | ||
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Inappropriate mobile phase pH affecting the ionization of LPC-14:0. - Secondary interactions with residual silanols on the HPLC column. - Column overload. - Partial blockage of the column inlet frit. | - Adjust the mobile phase pH. For basic compounds like LPC, a slightly acidic mobile phase can improve peak shape. - Use a high-purity, well-endcapped column. - Reduce the sample concentration or injection volume. - Backflush the column to remove particulates from the frit.[1][2] |
| Inconsistent retention times in HPLC. | - Changes in mobile phase composition or temperature. - Column degradation. | - Ensure precise and consistent mobile phase preparation. - Use a column thermostat to maintain a constant temperature. - Check column performance with a standard and replace if necessary. |
| Ghost peaks in HPLC chromatogram. | - Contaminants in the mobile phase or from the sample preparation. - Carryover from previous injections. | - Use high-purity solvents and reagents. - Implement a thorough needle wash protocol in the autosampler. |
| Streaking or elongated spots in TLC analysis. | - Sample overload. - Inappropriate solvent system polarity. - The sample contains impurities with similar polarities. | - Dilute the sample before spotting. - Adjust the polarity of the mobile phase. - Consider a two-dimensional TLC approach with different solvent systems.[3] |
| No visible spots on the TLC plate. | - Insufficient sample concentration. - The compound is not UV-active and a universal stain was not used. - The solvent front ran past the top of the plate, carrying the compound with it. | - Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[3] - Use a universal staining reagent like phosphomolybdic acid or iodine vapor. |
| Purification & Stability | ||
| Low yield after silica gel chromatography. | - Irreversible adsorption of the phospholipid to the silica gel. - Co-elution of the product with other components. | - Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry. - Optimize the gradient elution to achieve better separation. |
| Presence of free fatty acids in the purified product. | - Incomplete separation during chromatography. - Hydrolysis of LPC-14:0 during purification or storage. | - Optimize the mobile phase composition for chromatography to better resolve LPC-14:0 from free fatty acids. A common mobile phase for separating phospholipids from free fatty acids is a gradient of chloroform and methanol.[4] - Work at low temperatures and avoid acidic or basic conditions to minimize hydrolysis. |
| Isomerization of this compound to the 2-acyl isomer. | - Acyl migration can occur, especially under non-neutral pH conditions. | - Maintain a neutral pH during purification and storage. - Analyze the sample promptly after preparation. |
| Degradation of LPC-14:0 during storage. | - Hydrolysis due to moisture. - Oxidation of the lipid chain (though less likely for a saturated chain like tetradecyl). | - Store as a dry powder under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. - If in solution, use a non-aqueous solvent and store at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in commercially available this compound?
A1: Common contaminants include:
-
Free fatty acids (specifically myristic acid for LPC-14:0): These can arise from the hydrolysis of the ester bond.
-
Glycerophosphocholine: The backbone of the molecule, which is a product of complete hydrolysis.
-
2-acyl isomer (2-Tetradecyl-sn-glycero-3-phosphocholine): This can form through acyl migration.
-
Other lysophosphatidylcholine species: If the starting material for synthesis was not pure.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of LPC-14:0 can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Charged Aerosol Detector (CAD): This is a powerful technique for separating and quantifying lipids. A gradient of chloroform and methanol is often used as the mobile phase with a silica-based column.[4]
-
Thin-Layer Chromatography (TLC): A simpler method for a quick purity check. A common solvent system is chloroform:methanol:water (65:25:4, v/v/v).[5]
-
Mass Spectrometry (MS): Can confirm the molecular weight of the main component and identify any contaminants with different masses.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: To ensure long-term stability, this compound should be stored as a solid under an inert gas (argon or nitrogen) at -20°C or below. If it must be stored in solution, use a dry, aprotic solvent and keep it at low temperatures to minimize hydrolysis.
Q4: Can I use UV detection for the HPLC analysis of this compound?
A4: this compound does not have a strong UV chromophore, making UV detection at typical wavelengths (e.g., 254 nm) insensitive. While detection at lower wavelengths (around 200-210 nm) is possible, it is often less reliable due to interference from solvents. Therefore, universal detectors like ELSD or CAD are preferred for quantitative analysis.[6]
Q5: What is the difference between 1-acyl and 2-acyl lysophosphatidylcholine, and why is it important?
A5: The terms 1-acyl and 2-acyl refer to the position of the fatty acid chain on the glycerol backbone. In 1-acyl lysophosphatidylcholine, the fatty acid is at the sn-1 position, while in the 2-acyl isomer, it is at the sn-2 position. This structural difference can affect the molecule's biological activity and physical properties. It is important to control and assess isomerization as the biological effects of the two isomers can differ.
Quantitative Data on Purification
The following table summarizes representative data for the purification of phospholipids using common laboratory techniques. While specific data for this compound is limited, these values provide a general expectation of purity and yield.
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Silica Gel Column Chromatography | Crude Soybean Phosphatidylcholine | >90% | Not Specified | [7] |
| Silica Gel Column Chromatography | Crude Soybean Lecithin | 95-98% | Not Specified | [8] |
| Supercritical Fluid Extraction with Ethanol | Enzyme-treated Lysolecithin | 89.3% | 20.0% | [4] |
Key Experimental Protocols
Protocol 1: Purity Assessment by HPLC-ELSD
This protocol outlines a general method for the analysis of this compound and its common contaminants.
1. Materials:
-
HPLC system with a binary pump, autosampler, and Evaporative Light Scattering Detector (ELSD).
-
Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
HPLC-grade chloroform, methanol, and water.
-
This compound standard.
-
Myristic acid standard.
2. Mobile Phase Preparation:
-
Mobile Phase A: Chloroform
-
Mobile Phase B: Methanol/Water (95:5, v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
ELSD Drift Tube Temperature: 40°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 50% B
-
15-20 min: 50% B
-
20-21 min: 50% to 10% B
-
21-30 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the this compound sample in chloroform/methanol (1:1, v/v) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
5. Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Identify peaks by comparing retention times with those of the standards. Free fatty acids will elute earlier than the more polar lysophosphatidylcholine.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a method to remove less polar contaminants like free fatty acids from this compound.
1. Materials:
-
Glass chromatography column.
-
Silica gel (60 Å, 230-400 mesh).
-
Chloroform and methanol (HPLC grade).
-
Fraction collector (optional).
-
TLC plates and developing chamber.
2. Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Wash the packed column with several column volumes of chloroform.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of chloroform.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution:
-
Begin elution with 100% chloroform to elute non-polar contaminants.
-
Gradually increase the polarity of the mobile phase by adding methanol. A stepwise gradient can be used (e.g., 2%, 5%, 10%, 20%, 50% methanol in chloroform).
-
Collect fractions and monitor the elution of the product by TLC.
5. Fraction Analysis and Product Recovery:
-
Spot a small aliquot of each fraction on a TLC plate and develop using a chloroform:methanol:water (65:25:4, v/v/v) solvent system.
-
Visualize the spots using an appropriate stain (e.g., phosphomolybdic acid).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 7. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidylcholine and its purification from raw de-oiled soya lecithin | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Optimizing pH for 1-Tetradecyl-sn-glycero-3-phosphocholine in Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Tetradecyl-sn-glycero-3-phosphocholine and related compounds. The focus is on optimizing pH to ensure maximal activity in enzymatic assays where this phospholipid serves as a substrate or precursor.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the enzymatic modification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the reaction buffer may be outside the optimal range for the specific enzyme being used. Different enzymes, such as lipases, phospholipases, or cholinephosphotransferases, have distinct optimal pH values. | Verify the recommended optimal pH for your enzyme from the manufacturer's datasheet or relevant literature. Prepare a fresh buffer and meticulously check its pH. If the optimal pH is unknown, perform a pH optimization assay (see Experimental Protocols). For instance, some phospholipase combinations work best at a pH of 5.5, while cholinephosphotransferase can have an optimal pH of 8.0.[1][2] |
| Incorrect Buffer Composition: Components of your buffer system could be inhibiting the enzyme. | Ensure the buffer components are compatible with your enzyme. Some enzymes are sensitive to high salt concentrations or the presence of certain ions. Consider testing alternative buffer systems. | |
| Enzyme Degradation: The enzyme may have lost activity due to improper storage or handling. | Aliquot your enzyme upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Run a positive control with a known substrate to confirm enzyme activity. | |
| Inconsistent Results Between Experiments | pH Drift: The pH of the reaction buffer may change over the course of the experiment, especially with prolonged incubation times or if the reaction produces or consumes protons. | Use a buffer with sufficient buffering capacity for the experimental pH range. Re-measure the pH of the reaction mixture after the experiment to check for significant changes. |
| Variable Substrate Quality: The purity and integrity of the this compound can affect reaction kinetics. | Use a high-purity substrate and store it under the recommended conditions (typically protected from light and moisture) to prevent degradation. | |
| High Background Signal | Non-Enzymatic Substrate Degradation: The substrate may be unstable at the experimental pH, leading to breakdown that is not enzyme-mediated. | Run a no-enzyme control (substituting the enzyme with buffer) to measure the rate of non-enzymatic substrate degradation. If significant, consider adjusting the pH or using a more stable substrate analog if available. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound itself?
A1: this compound is a phospholipid and, as a substrate, does not have an "activity" or an "optimal pH" on its own. Its role is typically passive in enzymatic reactions. The critical factor is the optimal pH of the enzyme that is acting upon it.
Q2: How do I determine the optimal pH for my enzyme with this compound as a substrate?
A2: The best approach is to perform a pH rate profile experiment. This involves setting up a series of reactions with identical concentrations of the enzyme and substrate across a range of pH values. The pH at which the highest reaction rate is observed is the optimal pH. See the detailed protocol below for guidance.
Q3: The literature reports different optimal pH values for the same class of enzyme. Why is this, and which one should I use?
A3: The optimal pH of an enzyme can be influenced by several factors, including the specific isozyme, its source (e.g., microbial, pancreatic), the composition of the buffer, the temperature, and the specific substrate being used. It is always best to experimentally determine the optimal pH under your specific assay conditions.
Q4: Can the physical properties of this compound change with pH?
A4: Yes, as a phospholipid, its headgroup has a phosphate moiety that can be protonated or deprotonated depending on the pH. This can affect its solubility and how it interacts with the enzyme's active site. These changes are another reason why determining the optimal pH for your specific experimental setup is crucial.
Data on Optimal pH for Relevant Enzymes
The following table summarizes optimal pH values for enzymes that may act on glycerophosphocholine substrates. Note that these are literature values and may vary based on specific experimental conditions.
| Enzyme Class | Example | Reported Optimal pH | Source |
| Phospholipase A1 / A2 Combination | Not Specified | 5.5 | [1] |
| Cholinephosphotransferase | Rat Spleen Microsomes | 8.0 | [2] |
| Acetyltransferase | Rat Spleen Microsomes | Not specified, but activity is inhibited by EDTA/EGTA | [3] |
Experimental Protocols
Protocol: Determination of Optimal pH for an Enzyme Acting on this compound
Objective: To determine the pH at which a specific enzyme exhibits maximum activity with this compound as the substrate.
Materials:
-
This compound
-
Enzyme of interest
-
A series of buffers covering a pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9, borate for pH 8-10)
-
Spectrophotometer, fluorometer, or other appropriate detection instrument
-
Temperature-controlled incubator or water bath
-
Reaction tubes
Methodology:
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent. The final concentration in the assay will depend on the enzyme's Km, but a starting point is often in the 10-100 µM range.
-
Buffer Preparation: Prepare a series of buffers, each at the same molarity (e.g., 50 mM), covering the desired pH range in increments of 0.5 pH units.
-
Reaction Setup: For each pH value to be tested, set up replicate reaction tubes. A typical reaction mixture might include:
-
Buffer of a specific pH
-
This compound
-
Any necessary cofactors (e.g., Ca²⁺)
-
Purified water to reach the final volume
-
-
No-Enzyme Control: For each pH point, prepare a control reaction that includes all components except the enzyme. This will account for any non-enzymatic substrate degradation.
-
Initiate Reaction: Equilibrate the reaction tubes to the desired temperature. Initiate the reaction by adding a fixed amount of the enzyme to each tube.
-
Incubation: Incubate the reactions for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction (e.g., by adding a quenching agent or by heat inactivation). Measure the amount of product formed or substrate consumed using an appropriate detection method (e.g., colorimetric assay, fluorescence, HPLC, LC-MS).
-
Data Analysis:
-
Subtract the signal from the no-enzyme control from the corresponding enzyme-containing reactions.
-
Calculate the reaction rate for each pH value.
-
Plot the reaction rate as a function of pH to determine the pH optimum.
-
Visualizations
Caption: Workflow for determining optimal enzyme pH.
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristoyl Lysophosphatidylcholine (MLPC) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life of myristoyl lysophosphatidylcholine (MLPC) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your MLPC solutions for reliable experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation in aqueous solution | MLPC has a critical micelle concentration (CMC) that can be exceeded, or the temperature is too low. | Gently warm the solution to 37°C. If the precipitate persists, consider diluting the solution. For long-term storage, use of an organic solvent is recommended over aqueous buffers. |
| Inconsistent experimental results | Degradation of MLPC due to hydrolysis or acyl migration. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or lower in an appropriate organic solvent under an inert atmosphere. Verify the purity of your MLPC solution using the analytical methods described below. |
| Loss of biological activity | MLPC may have degraded into myristic acid and glycerophosphocholine, or isomerized to 2-myristoyl-lysophosphatidylcholine. | Confirm the integrity of your MLPC solution using HPLC-ELSD or LC-MS/MS. Ensure proper storage conditions are maintained. |
| Baseline drift or peak tailing in HPLC analysis | Improper column equilibration or contaminated mobile phase. | Flush the column with an appropriate solvent sequence. Prepare fresh mobile phase and filter it before use. Ensure the column temperature is stable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for MLPC in solution?
A1: The two primary degradation pathways for MLPC in solution are:
-
Hydrolysis: The ester bond linking the myristoyl fatty acid to the glycerol backbone can be hydrolyzed, yielding myristic acid and glycerophosphocholine. This process is accelerated at non-neutral pH.
-
Acyl Migration: The myristoyl group can migrate from the sn-1 position to the sn-2 position of the glycerol backbone, forming the isomeric 2-myristoyl-lysophosphatidylcholine. This isomerization can affect the biological activity of the molecule. The rate of acyl migration is influenced by temperature, pH, and the solvent.[1][2]
Q2: What is the recommended method for storing MLPC?
A2: For optimal stability, MLPC should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen). If a stock solution is required, it should be prepared in a suitable organic solvent, such as chloroform:methanol (2:1, v/v), and stored at -20°C in a glass vial with a Teflon-lined cap. Aqueous solutions of MLPC are not recommended for long-term storage due to the increased risk of hydrolysis.
Q3: How should I prepare an MLPC solution for cell culture experiments?
A3: For cell-based assays, a fresh working solution should be prepared from a stock solution in organic solvent. The organic solvent should be evaporated under a stream of inert gas, and the resulting MLPC film should be reconstituted in a serum-free medium or a buffer containing a carrier protein like bovine serum albumin (BSA). BSA can help to maintain the solubility and stability of MLPC in aqueous solutions.[3] It is crucial to prepare this solution immediately before use.
Q4: Can I freeze-thaw MLPC solutions?
A4: Repeated freeze-thaw cycles of MLPC solutions, especially aqueous ones, are not recommended as they can accelerate degradation. If you need to use smaller aliquots, it is best to prepare single-use aliquots from a larger stock solution and store them at -20°C or below.
Data on MLPC Stability
The stability of lysophosphatidylcholines is significantly affected by temperature and the solvent system. The following tables summarize data on acyl migration, a key indicator of stability, for saturated lysophosphatidylcholines.
Table 1: Effect of Temperature on Acyl Migration of Saturated Lysophosphatidylcholine (sn-2 16:0 LPC) in Aqueous Buffer (pH 7.4)
| Time | % sn-2 Isomer Remaining at 37°C | % sn-2 Isomer Remaining at 22°C | % sn-2 Isomer Remaining at 4°C | % sn-2 Isomer Remaining at -20°C |
| 0 h | 100% | 100% | 100% | 100% |
| 8 h | ~13% | ~60% | ~90% | >95% |
| 24 h | Not detectable | ~30% | ~80% | >95% |
| (Data extrapolated from studies on sn-2 16:0 LPC, which has similar properties to MLPC)[1] |
Table 2: Effect of Solvent on Acyl Migration of Saturated Lysophosphatidylcholine (sn-2 16:0 LPC) at -20°C
| Time | % sn-2 Isomer Remaining in Aqueous Buffer (pH 7.4) | % sn-2 Isomer Remaining in Chloroform:Methanol (2:1, v/v) |
| 1 week | >95% | ~85% |
| 4 weeks | Not available | ~45% |
| (Data extrapolated from studies on sn-2 16:0 LPC)[2] |
Experimental Protocols
Protocol 1: Quantification of MLPC Degradation by HPLC-ELSD
This method allows for the simultaneous quantification of MLPC and its primary hydrolysis product, myristic acid.
Materials:
-
HPLC system with an Evaporative Light-Scattering Detector (ELSD)
-
Silica column (e.g., Allsphere silica, 5 µm)
-
Mobile Phase A: Chloroform
-
Mobile Phase B: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)
-
MLPC standard
-
Myristic acid standard
Procedure:
-
Sample Preparation: Dilute the MLPC solution to be tested in the initial mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
ELSD drift tube temperature: 40°C
-
Nebulizing gas (Nitrogen) pressure: 3.2 bar
-
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Gradient to 100% Mobile Phase B
-
15-20 min: 100% Mobile Phase B
-
20-25 min: Gradient back to 100% Mobile Phase A
-
25-30 min: 100% Mobile Phase A (re-equilibration)
-
-
Quantification: Generate standard curves for MLPC and myristic acid. Integrate the peak areas of the analytes in the sample and quantify the concentrations using the standard curves.
Protocol 2: Analysis of MLPC Acyl Migration by LC-MS/MS
This method separates and quantifies the sn-1 and sn-2 isomers of MLPC.
Materials:
-
LC-MS/MS system
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
-
sn-1 MLPC and sn-2 MLPC standards (if available)
Procedure:
-
Sample Preparation: Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction) if in a complex matrix. Reconstitute the dried lipid extract in the initial mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Column temperature: 40°C
-
-
Gradient Elution:
-
0-2 min: 30% Mobile Phase B
-
2-12 min: Gradient to 100% Mobile Phase B
-
12-17 min: 100% Mobile Phase B
-
17-17.1 min: Gradient back to 30% Mobile Phase B
-
17.1-20 min: 30% Mobile Phase B (re-equilibration)
-
-
MS/MS Detection: Use positive ion mode and monitor for the specific precursor-to-product ion transitions for MLPC. The two isomers will have slightly different retention times.
-
Quantification: The relative amounts of the sn-1 and sn-2 isomers can be determined by the ratio of their peak areas.
Signaling Pathways and Experimental Workflows
MLPC-Induced NLRP3 Inflammasome Activation
Myristoyl lysophosphatidylcholine has been shown to play a role in inflammatory responses, in part through the activation of the NLRP3 inflammasome.[3][4] The pathway is initiated by priming and activation signals.
Caption: MLPC signaling pathway for NLRP3 inflammasome activation.
Experimental Workflow for Assessing MLPC Stability
A typical workflow for assessing the stability of an MLPC solution involves sample incubation followed by analytical quantification of the parent compound and its degradation products.
Caption: Workflow for MLPC stability assessment.
References
- 1. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Tetradecyl-sn-glycero-3-phosphocholine and Other Lysophospholipids
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipids is paramount for advancing research and therapeutic strategies. This guide provides an objective comparison of 1-Tetradecyl-sn-glycero-3-phosphocholine (LPC-C14), also known as 1-myristoyl-sn-glycero-3-phosphocholine, with other prominent lysophospholipids, including lysophosphatidylcholines with varying acyl chain lengths (LPC-C16:0, LPC-C18:0, LPC-C18:1) and lysophosphatidic acid (LPA). This comparison is supported by experimental data and detailed methodologies to aid in experimental design and data interpretation.
Introduction to Lysophospholipids
Lysophospholipids (LPLs) are a class of signaling molecules derived from membrane phospholipids through the action of phospholipase enzymes. They play crucial roles in a myriad of cellular processes, including cell proliferation, migration, inflammation, and survival. LPLs exert their effects primarily through binding to and activating specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.[1] The biological activity of LPLs can be significantly influenced by the structure of their fatty acid chain and the nature of their polar head group.
This guide focuses on comparing the biological activities of LPC-C14 against other common lysophospholipids, providing a framework for understanding their differential effects.
Comparative Analysis of Biological Activities
The following sections and tables summarize the available quantitative data comparing the effects of LPC-C14 and other lysophospholipids on key cellular processes. It is important to note that direct comparative studies for all these lipids across all assays are limited, and data is often generated from different cell types and experimental conditions.
Cell Proliferation and Viability
Lysophospholipids can have varied effects on cell proliferation, ranging from mitogenic to cytotoxic, depending on the cell type, concentration, and the specific lysophospholipid.
Table 1: Comparative Effects of Lysophospholipids on Cell Viability
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| LPC-C14:0 | MDA-MB-231 (human breast cancer) | Neutral Red Uptake | IC50 | Not calculable (low toxicity) | [2] |
| LPC-C18:0 | MDA-MB-231 (human breast cancer) | Neutral Red Uptake | IC50 | Not calculable (low toxicity) | [2] |
| LPC-C18:1 | MDA-MB-231 (human breast cancer) | Neutral Red Uptake | IC50 | Not calculable (low toxicity) | [2] |
| LPC-DHA (C22:6) | MDA-MB-231 (human breast cancer) | Neutral Red Uptake | IC50 | 23.7 µM | [2] |
| LPA | Rhabdomyosarcoma (RMS) cells | Not specified | Proliferation/Survival | No effect at 0.1 µM | [1][3] |
| LPC (general) | Rhabdomyosarcoma (RMS) cells | Not specified | Proliferation/Survival | Toxic at 200 µM, no effect at 20 µM | [1][3] |
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the lysophospholipids to be tested. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Migration
The ability of lysophospholipids to induce cell migration is a critical aspect of their function in processes like wound healing, immune responses, and cancer metastasis.
Table 2: Comparative Effects of Lysophospholipids on Cell Migration
| Compound | Cell Type | Assay | Endpoint | Result | Citation |
| LPC | Rhabdomyosarcoma (RMS) cells (RH30 and RD) | Transwell Migration | Chemokinesis | Strong enhancement of migration at 20 µM | [1][3] |
| LPA | Rhabdomyosarcoma (RMS) cells (RH30 and RD) | Transwell Migration | Chemokinesis | Strong enhancement of migration at 0.1 µM | [1][3] |
Experimental Protocol: Transwell Migration Assay
The Transwell assay, or Boyden chamber assay, is a common method to assess cell migration towards a chemoattractant.
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing the lysophospholipid chemoattractant to the lower chamber. Use serum-free medium as a negative control.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and then stain them with a staining solution (e.g., crystal violet or DAPI).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Cytokine Release
Lysophospholipids are known to modulate inflammatory responses by inducing the release of various cytokines and chemokines from immune cells.
Table 3: Comparative Effects of Lysophospholipids on Cytokine and Chemokine Secretion from Human Monocyte-Derived Dendritic Cells
| Compound (at 10 µM) | MIP-1α (pg/mL) | MIP-1β (pg/mL) | IL-8 (pg/mL) | MCP-1 (pg/mL) |
| Control | <15.6 | <31.2 | 87 ± 25 | 291 ± 103 |
| LPC-C16:0 | 108 ± 38 | 215 ± 79 | 10,336 ± 2,345 | 30,580 ± 7,811 |
| LPC-C18:0 | 1,237 ± 411 | 2,756 ± 881 | 14,245 ± 3,112 | 102,145 ± 21,887 |
| LPC-C18:1 | <15.6 | 45 ± 15 | 1,245 ± 345 | 3,546 ± 987 |
Data is presented as mean ± SEM. This data is not available for LPC-C14.
Experimental Protocol: ELISA for Cytokine Measurement
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of a specific cytokine in a sample.
-
Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., a solution containing bovine serum albumin).
-
Sample Incubation: Add the cell culture supernatants (collected after stimulation with lysophospholipids) and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) which will bind to the biotinylated detection antibody.
-
Substrate Addition: Wash the plate and add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
The biological effects of lysophospholipids are mediated through complex signaling networks. Below are diagrams illustrating a general signaling pathway for lysophospholipids and a typical experimental workflow for comparing their activities.
References
- 1. Bioactive Lipids, LPC and LPA, are Novel Pro-metastatic Factors and Their Tissue Levels Increase in Response to Radio/Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive lipids, LPC and LPA, are novel prometastatic factors and their tissue levels increase in response to radio/chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Effects of Lyso-PAF C14 and PAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Lyso-Platelet-Activating Factor (Lyso-PAF) C14 and its well-known precursor, Platelet-Activating Factor (PAF). The information presented herein is supported by experimental data to assist researchers in understanding the distinct biological roles of these two lipid mediators.
At a Glance: Lyso-PAF vs. PAF
While structurally similar, Lyso-PAF and PAF exhibit contrasting activities in vitro. PAF is a potent, pro-inflammatory lipid mediator that activates a variety of cell types through its specific G protein-coupled receptor (PAFR).[1][2] In contrast, Lyso-PAF, traditionally considered an inactive metabolite, has been shown to possess independent biological activities that often oppose those of PAF.[3][4] Notably, the inhibitory effects of Lyso-PAF appear to be independent of the PAF receptor.[3][4]
Quantitative Data Summary
The following tables summarize the key differences in the in vitro biological activities of Lyso-PAF C14 and PAF.
Table 1: Effects on Neutrophil and Platelet Activation
| Feature | Lyso-PAF C14 | PAF | Reference |
| Neutrophil NADPH Oxidase Activation | Dose-dependently inhibits | Potentiates | [3][4] |
| Thrombin-Induced Platelet Aggregation | Inhibits | Potentiates | [3][4] |
| Receptor Mediating Effect | PAF Receptor-Independent | PAF Receptor-Dependent | [3][4] |
Table 2: Signaling Mechanisms
| Feature | Lyso-PAF C14 | PAF | Reference |
| Intracellular cAMP Levels | Increases | No direct effect reported | [3][4] |
| Intracellular Calcium (Ca2+) Mobilization | Does not induce Ca2+ mobilization and has no effect on PAF-induced Ca2+ mobilization | Induces a rapid and significant rise | [5][6][7] |
| Primary Signaling Pathway | Adenylyl Cyclase Activation | G-protein coupled PAFR activation leading to phospholipase C activation | [3][4][6] |
Signaling Pathways
The distinct signaling pathways of Lyso-PAF and PAF underscore their different functional roles.
Caption: PAF Signaling Pathway.
Caption: Lyso-PAF Signaling Pathway.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
1. Neutrophil Superoxide Production Assay
-
Objective: To measure the effect of Lyso-PAF and PAF on neutrophil NADPH oxidase activation.
-
Methodology:
-
Isolate human neutrophils from fresh venous blood.
-
Pre-incubate neutrophils with either Lyso-PAF, PAF, or a vehicle control.
-
Stimulate the neutrophils with a chemoattractant such as fMLF or C5a.
-
Measure superoxide production using a cytochrome c reduction assay or a luminol-based chemiluminescence assay.
-
Quantify the results and compare the effects of Lyso-PAF and PAF relative to the control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a platelet-activating factor receptor on human lymphoblastoid B cells: activation of the phosphatidylinositol cycle and induction of calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis of 1-Tetradecyl-sn-glycero-3-phosphocholine and Structurally Related Alkylphospholipids
A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of 1-Tetradecyl-sn-glycero-3-phosphocholine in comparison to the prominent alkylphospholipid drugs: miltefosine, perifosine, and edelfosine. This guide provides a comparative analysis of their cytotoxic effects on cancer cells, delves into their mechanisms of action focusing on key signaling pathways, and furnishes detailed experimental protocols for bioactivity validation.
Introduction
Alkylphospholipids (APLs) are a class of synthetic analogs of lysophosphatidylcholine that have garnered significant interest in oncology for their novel mechanism of action. Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, APLs exert their effects at the cell membrane, modulating critical signaling pathways and inducing apoptosis in cancer cells. This guide focuses on the bioactivity of this compound and provides a comparative assessment against three well-characterized APLs: miltefosine, perifosine, and edelfosine. These compounds share a common structural scaffold but exhibit variations in their alkyl chain length and substitutions, which can influence their biological activity.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and its comparators has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. While specific IC50 data for this compound in a wide range of cancer cell lines is not extensively documented in publicly available literature, its structural similarity to other lysophosphatidylcholines suggests potential anti-proliferative effects. For the purpose of this guide, we will focus on the well-established bioactivity of its counterparts.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Miltefosine | MCF-7 | Breast Cancer | 34.6 ± 11.7[1] |
| HeLa | Cervical Cancer | 6.8 ± 0.9[1] | |
| Leishmania donovani | - | 13.6 ± 2.0 | |
| Perifosine | MM.1S | Multiple Myeloma | 4.7[1] |
| Various Tumor Cell Lines | - | 0.6 - 8.9[2] | |
| Multiple Myeloma | Multiple Myeloma | 1 - 12.5[3] | |
| Edelfosine | K562 (supplemented) | Leukemia | 9.83[4] |
| K562 (control) | Leukemia | 18.4[4] |
Note: IC50 values can vary depending on the experimental conditions, including cell line, incubation time, and assay method. The data presented here is for comparative purposes.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A primary mechanism through which alkylphospholipids exert their anti-cancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers.[5][6][7][8][9]
Miltefosine, perifosine, and edelfosine have all been shown to disrupt this pathway, albeit through potentially slightly different molecular interactions.[1][5][8][10][11] They are thought to interfere with the localization of Akt to the plasma membrane, a crucial step for its activation. By preventing the phosphorylation and subsequent activation of Akt, these compounds can inhibit downstream signaling, leading to the induction of apoptosis.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of alkylphospholipids.
Experimental Protocols
To facilitate the validation of the bioactivity of this compound and other alkylphospholipids, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining IC50 using the MTT assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with the test compound using flow cytometry.
Materials:
-
Cells treated with the test compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells from the treatment and control groups.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cells treated with the test compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Caption: General workflow for Western blot analysis.
Conclusion
This compound, as a member of the lysophosphatidylcholine family, holds potential as an anti-cancer agent. While direct comparative data is still emerging, its structural similarity to well-studied alkylphospholipids like miltefosine, perifosine, and edelfosine suggests that its mechanism of action likely involves the disruption of cell membrane integrity and the inhibition of key survival signaling pathways such as the PI3K/Akt pathway. The experimental protocols provided in this guide offer a robust framework for the systematic validation of its bioactivity and for comparing its efficacy against other APLs. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify specific cancer types that may be particularly susceptible to its cytotoxic effects.
References
- 1. apexbt.com [apexbt.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Perifosine: update on a novel Akt inhibitor. [scholars.duke.edu]
- 8. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Leishmania parasitophorous vacuole membranes display phosphoinositides that create conditions for continuous Akt activation and a target for miltefosine in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Using 1-Tetradecyl-sn-glycero-3-phosphocholine as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of 1-tetradecyl-sn-glycero-3-phosphocholine, an ether-linked lysophosphatidylcholine, with other commonly used internal standards for the quantification of lysophosphatidylcholines (LPCs) and other lipid species by mass spectrometry.
The Role of Internal Standards in Quantitative Lipidomics
Internal standards are essential in mass spectrometry-based quantification to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, not be naturally present in the sample, and exhibit similar ionization efficiency.
Comparison of Internal Standard Strategies
The selection of an internal standard is a critical step in developing a robust quantitative assay. Here, we compare this compound with three other major classes of internal standards: stable isotope-labeled lipids, odd-chain lipids, and other structural analogs.
This compound: An Ether-Linked Analog
This compound is a synthetic lysophosphatidylcholine analog distinguished by an ether linkage at the sn-1 position instead of the more common ester linkage. This structural feature confers high stability against chemical and enzymatic degradation, a desirable characteristic for an internal standard. As it is not naturally abundant in most biological systems, it can be introduced at a known concentration to normalize for analytical variability.
Advantages:
-
High Stability: The ether bond is resistant to cleavage by phospholipases and chemical hydrolysis, ensuring its integrity throughout the analytical process.
-
Non-Endogenous: Its synthetic nature means it is typically absent from biological samples, avoiding interference with the measurement of endogenous lipids.
-
Structural Similarity: It closely resembles the structure of endogenous LPCs, leading to similar extraction and ionization behavior.
Disadvantages:
-
Ionization Differences: Subtle differences in ionization efficiency compared to ester-linked LPCs may exist, potentially requiring careful validation.
-
Commercial Availability: While available, its range of chain lengths and saturation may be more limited compared to other standard types.
Alternative Internal Standards
A comparative overview of alternative internal standards is presented below, highlighting their respective strengths and weaknesses.
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled Lipids | Considered the "gold standard"; identical chemical and physical properties to the analyte, ensuring co-elution and identical ionization behavior. | High cost; potential for isotopic interference if not fully labeled. |
| Odd-Chain Lipids | Not naturally abundant in many biological systems; structurally similar to even-chain endogenous lipids. | May not perfectly mimic the behavior of all even-chain analytes; potential for natural occurrence in some diets or metabolic states. |
| Other Structural Analogs (e.g., Miltefosine) | Cost-effective; structurally similar to the target analytes.[1] | May have different ionization efficiencies and chromatographic retention times compared to the analytes.[1] |
Performance Data of Alternative Internal Standards
While direct comparative studies featuring this compound are limited in publicly available literature, extensive validation data exists for alternative internal standards used in LPC quantification. The following tables summarize typical performance characteristics from published LC-MS/MS methods.
Table 1: Performance Characteristics of Miltefosine as an Internal Standard for LPCs[1]
| Analyte | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Accuracy (% Variation) | Precision (% Variation) |
| 16:0-LPC | ≥ 0.97 | < 1 | < 15 | < 15 |
| 18:1-LPC | ≥ 0.97 | < 1 | < 15 | < 15 |
| 18:0-LPC | ≥ 0.97 | < 1 | < 15 | < 15 |
Table 2: Performance Characteristics of Odd-Chain LPCs as Internal Standards[2]
| Parameter | LPC 13:0 | LPC 19:0 |
| Linearity (R²) | > 0.99 | > 0.99 |
| Within-Run Imprecision (CV%) | 3% (major species) | 3% (major species) |
| Total Imprecision (CV%) | ~12% (major species) | ~12% (major species) |
| Detection Limit (µmol/L) | < 1 | < 1 |
Experimental Protocols
Below is a representative experimental protocol for the quantification of LPCs using an internal standard, based on common methodologies found in the literature. Note: This is a generalized protocol and should be optimized for specific instrumentation and analytes.
Sample Preparation and Lipid Extraction
-
Thaw Samples: Thaw plasma or serum samples on ice.
-
Spike Internal Standard: Add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to 100 µL of the biological sample.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of cold methanol to the sample, vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 50:50, v/v).
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
MRM Transitions:
-
Analyte LPCs: Precursor ion corresponding to the [M+H]⁺ of the specific LPC, with the product ion at m/z 184.07 (the phosphocholine headgroup).
-
This compound: Precursor ion [M+H]⁺ at m/z 454.3, product ion at m/z 184.07.
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the MRM transitions of the endogenous LPCs and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Quantification: Determine the concentration of each analyte using a calibration curve prepared with known concentrations of authentic standards.
Visualizations
Experimental Workflow for LPC Quantification
Caption: A generalized workflow for the quantification of lysophosphatidylcholines.
Decision Pathway for Internal Standard Selection
Caption: A decision tree for selecting an appropriate internal standard.
References
A Researcher's Guide to Navigating the Cross-Reactivity of Anti-Lysophosphatidylcholine Antibodies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lysophosphatidylcholines (LPCs) are critical for advancing our understanding of their roles in various pathological and physiological processes. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity and specificity of antibodies against LPCs, offering detailed experimental protocols and insights into the complex signaling pathways they modulate.
Lysophosphatidylcholines are a class of bioactive lipids implicated in a range of diseases, including atherosclerosis, inflammation, and autoimmune disorders such as systemic lupus erythematosus (SLE).[1][2] As key components of oxidized low-density lipoprotein (oxLDL), LPCs are recognized by the immune system, leading to the production of antibodies.[2] However, a significant challenge in studying LPC-mediated effects is the potential for cross-reactivity of anti-LPC antibodies with other structurally similar lipids, which can lead to inaccurate experimental results and misinterpretation of their biological significance.
This guide aims to equip researchers with the necessary tools to evaluate and compare the performance of anti-LPC antibodies. We will delve into the experimental protocols for assessing antibody specificity and binding affinity, present a framework for data comparison, and visualize the intricate signaling pathways initiated by LPCs.
Comparing Antibody Performance: A Lack of Head-to-Head Data
A direct comparison of commercially available anti-LPC antibodies is hampered by a lack of publicly available, head-to-head experimental data from independent studies. While manufacturers provide basic information on recommended applications, comprehensive data on binding affinities for different LPC species and cross-reactivity profiles against a panel of other phospholipids are often not readily accessible.
Therefore, this guide provides a framework and detailed protocols for researchers to conduct their own comparative studies to validate the performance of anti-LPC antibodies for their specific applications.
Recommended Experimental Protocols for Antibody Comparison
To thoroughly evaluate the performance of anti-LPC antibodies, a combination of immunoassays and biophysical techniques is recommended. The following are detailed protocols for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity
Competitive ELISA is a powerful technique to determine the specificity of an antibody and its degree of cross-reactivity with other related molecules.[3] In this assay, a known amount of labeled antigen (LPC) competes with the unlabeled antigen in the sample for binding to a limited amount of antibody.
Objective: To assess the specificity of an anti-LPC antibody by measuring its binding to different LPC species and its cross-reactivity with other phospholipids like phosphatidylcholine (PC) and cardiolipin (CL).
Materials:
-
96-well microtiter plates
-
Anti-LPC antibody (primary antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
LPC standards (e.g., LPC 16:0, LPC 18:0, LPC 18:1)
-
Potential cross-reactants (e.g., phosphatidylcholine, cardiolipin, lysophosphatidylethanolamine)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of a specific LPC species (e.g., LPC 16:0) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the anti-LPC antibody at a fixed, predetermined concentration with varying concentrations of the competitor lipid (different LPC species or other phospholipids). Incubate for 1 hour at 37°C.
-
Incubation: Add 100 µL of the antibody-competitor mixture to the coated and blocked wells. Incubate for 90 minutes at 37°C.
-
Secondary Antibody: Wash the plate three times with wash buffer. Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction and Read: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be determined to quantify the cross-reactivity. A lower IC50 value indicates a higher affinity of the antibody for the competitor lipid.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of biomolecular interactions, providing quantitative data on binding affinity (KD) and kinetics (kon and koff).[4][5][6][7]
Objective: To determine the binding affinity and kinetics of an anti-LPC antibody to a specific LPC species.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., L1 chip for lipid capture)
-
Anti-LPC antibody
-
LPC-containing liposomes
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing the desired LPC species.
-
Surface Preparation: Capture the LPC-containing liposomes onto the L1 sensor chip surface.
-
Antibody Injection: Inject a series of concentrations of the anti-LPC antibody over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the association of the antibody to the LPC-liposomes in real-time, followed by a dissociation phase where the running buffer flows over the surface.
-
Regeneration: If necessary, inject the regeneration solution to remove the bound antibody from the surface, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgram is analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Data Presentation: A Framework for Comparison
To facilitate an objective comparison of different anti-LPC antibodies, we recommend summarizing the experimental data in the following tables.
Table 1: Specificity and Cross-Reactivity Profile of Anti-LPC Antibodies (Competitive ELISA)
| Antibody | Target LPC Species | Competitor Lipid | IC50 (µg/mL) | % Cross-Reactivity |
| Antibody A | LPC 16:0 | LPC 16:0 | Value | 100% |
| LPC 18:0 | Value | Value | ||
| LPC 18:1 | Value | Value | ||
| Phosphatidylcholine | Value | Value | ||
| Cardiolipin | Value | Value | ||
| Antibody B | LPC 16:0 | LPC 16:0 | Value | 100% |
| LPC 18:0 | Value | Value | ||
| LPC 18:1 | Value | Value | ||
| Phosphatidylcholine | Value | Value | ||
| Cardiolipin | Value | Value |
% Cross-Reactivity = (IC50 of target LPC / IC50 of competitor lipid) x 100
Table 2: Binding Affinity and Kinetics of Anti-LPC Antibodies (Surface Plasmon Resonance)
| Antibody | Target LPC Species | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (M) |
| Antibody A | LPC 16:0 | Value | Value | Value |
| Antibody B | LPC 16:0 | Value | Value | Value |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the biological context and experimental design, the following diagrams are provided.
Conclusion
The study of lysophosphatidylcholines holds immense promise for understanding and potentially treating a variety of diseases. However, the reliability of research in this field is critically dependent on the quality and specificity of the antibodies used. Due to the inherent cross-reactivity of antibodies against LPCs with other phospholipids, rigorous in-house validation is not just recommended, but essential. By employing the detailed experimental protocols and data presentation frameworks provided in this guide, researchers can confidently select and validate the most appropriate anti-LPC antibodies for their studies, ensuring the accuracy and reproducibility of their findings. This, in turn, will accelerate the translation of basic research into tangible clinical applications.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Antibodies against lysophosphatidylcholine and oxidized LDL in patients with SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Different Test Systems for the Detection of Antiphospholipid Antibodies in a Chinese Cohort [frontiersin.org]
- 5. biocompare.com [biocompare.com]
- 6. mybiosource.com [mybiosource.com]
- 7. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Reproducibility of Experimental Results with Lyso-PAF C14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lyso-Platelet-Activating Factor C14 (Lyso-PAF C14) and its biologically active counterpart, Platelet-Activating Factor C16 (PAF C16). A critical aspect of utilizing Lyso-PAF C14 in experimental settings is the reproducibility of its effects, which can be significantly influenced by its purity and the specific biological system under investigation. This guide aims to provide clarity by presenting available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Understanding the Molecules: Lyso-PAF C14 and PAF C16
Lyso-PAF C14 is structurally similar to PAF C16, a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. Lyso-PAF is the metabolic precursor to PAF and is traditionally considered biologically inactive. However, emerging research suggests that Lyso-PAF may possess its own distinct biological activities, independent of its conversion to PAF. The critical difference between the two molecules lies in the substitution at the sn-2 position of the glycerol backbone: PAF C16 has an acetyl group, while Lyso-PAF C14 has a hydroxyl group.
A significant challenge in interpreting experimental data related to Lyso-PAF C14 is the potential for contamination with the highly potent PAF or other PAF-like lipids in commercially available preparations.[1] This contamination can lead to PAF receptor-mediated effects being incorrectly attributed to Lyso-PAF, highlighting the importance of rigorous quality control and the use of appropriate negative controls in experimental design.
Signaling Pathways
The biological effects of PAF are primarily mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Upon binding, PAF initiates a cascade of intracellular signaling events. In contrast, while some studies suggest Lyso-PAF may have effects independent of the PAFR, a key consideration for reproducibility is the potential for contaminating PAF to activate this canonical pathway. Recent evidence also points to an intracellular role for Lyso-PAF in the RAS-RAF1 signaling pathway, contributing to RAF1 activation via p21-activated kinase 2 (PAK2).[2][3][4]
Comparative Experimental Data
The following table summarizes the key differences in the biological activities of Lyso-PAF C14 and PAF C16 based on available literature. It is crucial to note that the activity of Lyso-PAF C14 can be variable and may be attributed to PAF contamination in some studies.
| Biological Activity | Lyso-PAF C14 | PAF C16 | Key Considerations & References |
| Platelet Aggregation | Generally considered inactive or inhibitory. | Potent inducer of platelet aggregation. | Some studies show Lyso-PAF can inhibit thrombin-induced platelet aggregation.[5] |
| Neutrophil Activation | Can inhibit fMLF-induced superoxide production. | Primes neutrophils for an enhanced response to other stimuli. | The inhibitory effect of Lyso-PAF appears to be independent of the PAF receptor.[5] |
| Calcium Mobilization | Weak or no activity in PAFR-transfected cells. | Potent inducer of intracellular calcium mobilization via the PAF receptor. | Activity observed with some commercial Lyso-PAF preparations may be abolished by treatment with PAF acetylhydrolase, suggesting PAF contamination.[1] |
| RAF1 Activation | Contributes to RAF1 activation intracellularly via PAK2. | Can indirectly influence RAF1 signaling through PAFR-mediated pathways. | The intracellular role of Lyso-PAF in the RAS-RAF1 pathway is a more recently discovered function.[2][3][4] |
Experimental Protocols
To ensure the reproducibility of experimental results when comparing Lyso-PAF C14 and its alternatives, it is essential to employ well-defined and controlled experimental protocols.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the biological activities of Lyso-PAF C14 and PAF C16, incorporating crucial quality control steps.
Key Experimental Methodologies
1. Purity Assessment of Lyso-PAF C14 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To quantify the presence of contaminating PAF C16 in Lyso-PAF C14 preparations.
-
Method: A sensitive LC-MS/MS method should be employed. This involves chromatographic separation of Lyso-PAF and PAF, followed by mass spectrometric detection and quantification using multiple reaction monitoring (MRM). Stable isotope-labeled internal standards for both Lyso-PAF and PAF should be used for accurate quantification.[6]
-
Expected Outcome: Determination of the percentage of PAF contamination in the Lyso-PAF C14 sample. This is a critical step for interpreting any observed biological activity.
2. Calcium Mobilization Assay
-
Objective: To compare the ability of Lyso-PAF C14 and PAF C16 to induce intracellular calcium mobilization in cells expressing the PAF receptor (e.g., PAFR-transfected HEK293 cells or platelets).
-
Protocol Outline:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash cells to remove extracellular dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Lyso-PAF C14, PAF C16, or vehicle control. To test for the effect of potential contamination, a sample of Lyso-PAF C14 pre-treated with PAF acetylhydrolase should be included.
-
Monitor changes in fluorescence over time using a fluorescence plate reader or microscope.
-
Calculate the dose-response relationship and determine the EC50 values.[1]
-
3. In Vitro Kinase Assay for RAF1 and PAK2 Activation
-
Objective: To assess the direct effects of Lyso-PAF C14 on the kinase activity of RAF1 and PAK2.
-
Protocol Outline for PAK2 Activation:
-
Incubate purified recombinant PAK2 with varying concentrations of Lyso-PAF C14 or PAF C16 in a kinase assay buffer containing ATP.
-
Assess PAK2 autophosphorylation or its ability to phosphorylate a specific substrate (e.g., a peptide substrate or recombinant RAF1) using methods such as western blotting with phospho-specific antibodies or radiometric assays.[2]
-
-
Protocol Outline for RAF1 Activation (indirectly via PAK2):
Logical Relationships and Key Considerations for Reproducibility
The reproducibility of experimental results with Lyso-PAF C14 is contingent on several interconnected factors, as illustrated in the diagram below.
-
Verify Purity: Always assess the purity of commercial Lyso-PAF C14 preparations for PAF contamination using sensitive analytical techniques like LC-MS/MS.
-
Use Appropriate Controls: Include PAF C16 as a positive control and Lyso-PAF C14 treated with PAF acetylhydrolase as a negative control to distinguish between the intrinsic effects of Lyso-PAF and those of contaminating PAF.
-
Employ Well-Characterized Systems: Use cell lines with well-defined receptor expression levels or purified enzyme systems to minimize variability.
-
Standardize Protocols: Adhere to detailed and standardized experimental protocols, including precise reagent concentrations, incubation times, and data analysis methods.
By adhering to these principles, the scientific community can achieve a clearer and more reproducible understanding of the biological roles of Lyso-PAF C14.
References
- 1. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel method for the analysis of platelet-activating factor: direct derivatization of glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Natural Lysophospholipids for Research and Drug Development
For researchers, scientists, and drug development professionals, the choice between synthetic and natural lysophospholipids is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Lysophospholipids (LPLs) are a class of signaling molecules derived from membrane glycerophospholipids that play crucial roles in a myriad of physiological and pathological processes. Their utility in research and as potential therapeutic agents has led to the availability of both natural and synthetically produced LPLs. While natural LPLs are derived from biological sources like egg yolk or soy, synthetic LPLs are produced through chemical or enzymatic processes, offering greater control over purity and structure.
Performance and Characteristics: A Head-to-Head Comparison
The primary distinction between natural and synthetic lysophospholipids lies in their composition and purity. Natural preparations consist of a heterogeneous mixture of acyl chain lengths and saturation levels, reflecting their biological origin. In contrast, synthetic methods allow for the production of homogenous LPLs with a single, defined acyl chain. This homogeneity is a significant advantage in experimental settings, as it eliminates the variability associated with natural mixtures and allows for precise structure-activity relationship studies.
Synthetic lysophospholipids generally offer higher purity and stability compared to their natural counterparts.[1] Natural LPLs are more susceptible to degradation due to the presence of unsaturated fatty acids and potential enzymatic contaminants.[1] For clinical applications, synthetic lipids are often preferred to avoid potential viral or protein contamination from animal-derived sources.[1]
Data Summary
The following tables summarize the key quantitative differences between synthetic and natural lysophospholipids based on available experimental data.
Table 1: Purity and Composition
| Characteristic | Natural Lysophospholipids | Synthetic Lysophospholipids | Data Source(s) |
| Composition | Heterogeneous mixture of acyl chains | Homogeneous, single defined acyl chain | [2][3] |
| Purity | Variable, may contain other lipid species | High purity (>98-99%) | [4][5] |
| Source | Egg yolk, soy, other biological sources | Chemical or enzymatic synthesis | [2][4] |
Table 2: Biological Activity - Receptor Binding Affinity (LPA Receptor 1)
| Ligand | Kd (nM) | Method | Data Source(s) |
| Natural 18:1 LPA | 2.08 ± 1.32 | Free-Solution Assay (FSA-CIR) | [6] |
| Synthetic 16:0 LPA | 1.69 ± 0.1 | Free-Solution Assay (FSA-CIR) | [6] |
| Synthetic 18:2 LPA | 2.83 ± 1.64 | Free-Solution Assay (FSA-CIR) | [6] |
| Synthetic 20:4 LPA | 2.59 ± 0.481 | Free-Solution Assay (FSA-CIR) | [6] |
| Synthetic LPA Analogue (MZN-010) | 4.9 (EC50 for LPA5) | TGFα shedding assay | [7] |
| Synthetic LPA Analogue (MZN-021) | 1.2 (EC50 for LPA5) | TGFα shedding assay | [7] |
Table 3: Stability in Biological Matrices
| Lysophospholipid Type | Matrix | Incubation Conditions | Stability/Half-life | Data Source(s) |
| Natural Lysophosphatidylcholine | In vivo (mice) | - | Minutes to hours | [8] |
| Synthetic Alkyl-LPC Analogs | In vivo (mice) | - | Days | [8] |
| Natural Lysophospholipids | Plasma/Serum | Refrigerated (28 days) | Significant increase in some species | [9] |
Signaling Pathways
Lysophospholipids exert their biological effects by activating specific G protein-coupled receptors (GPCRs), leading to the initiation of various intracellular signaling cascades. The following diagrams illustrate the signaling pathways for two of the most well-studied lysophospholipids: lysophosphatidic acid (LPA) and lysophosphatidylcholine (LPC).
Lysophosphatidic Acid (LPA) Signaling Pathway.
Lysophosphatidylcholine (LPC) Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization and comparison of lysophospholipids.
Protocol 1: LPA Receptor Binding Assay (Free-Solution Assay)
This protocol is adapted from a method utilizing a compensated interferometric reader (CIR) to measure the binding of unlabeled LPA to its receptors in a free-solution format.[6]
Materials:
-
Various chemical forms of LPA (e.g., 18:1, 16:0)
-
Cell line stably expressing the LPA receptor of interest (e.g., LPA1)
-
Vector-control cell line (not expressing the receptor)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA)
-
Compensated Interferometric Reader (CIR)
Procedure:
-
Nanovesicle Preparation:
-
Culture LPA receptor-expressing cells and vector-control cells.
-
Harvest cells and prepare membrane nanovesicles by homogenization and differential centrifugation.
-
Determine the protein concentration of the nanovesicle preparations.
-
-
LPA Dilution Series:
-
Prepare a stock solution of LPA in an appropriate solvent (e.g., ethanol).
-
Create a serial dilution of LPA in PBS containing 0.01% fatty acid-free BSA and a final ethanol concentration of 0.002%.
-
-
Binding Assay Preparation:
-
Prepare sample-reference pairs. The sample consists of the LPA dilution mixed with LPA receptor-containing nanovesicles. The reference consists of the same LPA dilution mixed with a buffer solution matched to the nanovesicle buffer.
-
Prepare a parallel set of samples and references using the vector-control nanovesicles to determine non-specific binding.
-
Equilibrate all samples and references for 1 hour.
-
-
Data Acquisition:
-
Analyze the sample-reference pairs using the Compensated Interferometric Reader (CIR) to measure the change in the solution's refractive index upon binding.
-
-
Data Analysis:
-
Subtract the non-specific binding signal (from vector-control vesicles) from the total binding signal (from receptor-expressing vesicles) to obtain the specific binding.
-
Plot the specific binding signal against the LPA concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol describes a common method for assessing the effect of lysophospholipids on cell migration.[8][10][11][12]
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell line of interest
-
Cell culture medium (serum-free or low-serum for assay)
-
Chemoattractant (e.g., synthetic or natural lysophospholipid)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest cells and resuspend them in serum-free or low-serum medium at a predetermined concentration.
-
-
Assay Setup:
-
Add medium containing the chemoattractant (lysophospholipid) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type to allow for migration.
-
-
Fixation and Staining:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution.
-
Stain the fixed cells with crystal violet solution.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Alternatively, the dye can be eluted, and the absorbance can be measured to quantify migration.
-
Protocol 3: Lysophospholipid Analysis by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of lysophospholipids from biological samples.[13][14][15][16]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standards (deuterated or odd-chain lysophospholipids)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Lipid Extraction:
-
To the biological sample, add a known amount of the internal standard.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. This separates the lipids into an organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC system equipped with a suitable column (e.g., C18) for separation of the lysophospholipid species.
-
Perform mass spectrometry in a multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each lysophospholipid and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each lysophospholipid and the internal standard.
-
Calculate the concentration of each lysophospholipid by comparing its peak area to that of the internal standard and using a standard curve.
-
Synthesis of Lysophospholipids: A Brief Overview
The method of synthesis significantly influences the final product's characteristics.
Chemical Synthesis
Total chemical synthesis allows for the creation of a wide variety of lysophospholipid analogues with modified head groups or acyl chains.[4][5] However, it often involves multiple protection and deprotection steps, which can be complex and may lead to acyl migration, resulting in a mixture of isomers.[4][5]
Enzymatic Synthesis
Enzymatic synthesis, often using phospholipases (like PLA1 or PLA2), offers a more specific and milder approach.[4][5] This method can be used to selectively hydrolyze one fatty acid from a diacyl phospholipid, yielding a lysophospholipid. Chemo-enzymatic methods combine the advantages of both approaches, using enzymes for specific steps in a larger chemical synthesis route.[4][5]
General workflows for chemical and enzymatic synthesis of lysophospholipids.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. phospholipid-research-center.com [phospholipid-research-center.com]
- 3. The use of natural and synthetic phospholipids as pharmaceutical excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchhub.com [researchhub.com]
- 9. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry Defines Lysophospholipids as Ligands for Chicken MHCY Class I Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
Confirming the Identity of 1-Tetradecyl-sn-glycero-3-phosphocholine via Nuclear Magnetic Resonance Spectroscopy
In the realms of cellular biology, pharmacology, and drug delivery, the structural integrity and purity of lipid molecules are paramount. For researchers working with lysophospholipids such as 1-Tetradecyl-sn-glycero-3-phosphocholine, an ether-linked lysophosphatidylcholine, unambiguous confirmation of its chemical identity is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and definitive analytical technique for this purpose. This guide provides a comparative overview of the NMR-based approach for the structural confirmation of this compound, supported by expected experimental data and protocols.
Unambiguous Structure Elucidation with ¹H and ¹³C NMR
NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). For a molecule like this compound, a combination of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom in the structure, confirming the presence of the tetradecyl chain, the sn-glycero-3-phosphocholine backbone, and the ether linkage.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shifts (δ) for the key protons and carbons in this compound, based on data from structurally similar compounds. These values are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (TMS).
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Glycerol Backbone | ||
| sn-1 CH₂ | ~3.5 - 3.7 | ~71 |
| sn-2 CH | ~4.0 - 4.2 | ~68 |
| sn-3 CH₂ | ~3.9 - 4.1 | ~60 |
| Phosphocholine Headgroup | ||
| PO-CH₂ | ~4.3 | ~59 |
| N⁺-CH₂ | ~3.7 | ~66 |
| N⁺-(CH₃)₃ | ~3.2 | ~54 |
| Tetradecyl Chain | ||
| O-CH₂ | ~3.4 - 3.6 | ~72 |
| O-CH₂-CH₂ | ~1.5 - 1.6 | ~32 |
| (CH₂)₁₀ | ~1.2 - 1.4 | ~29 - 30 |
| CH₂-CH₃ | ~1.2 - 1.4 | ~23 |
| CH₃ | ~0.8 - 0.9 | ~14 |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a final volume of 0.5-0.7 mL. The choice of solvent can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve sensitivity. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons.
Workflow for Identity Confirmation
The logical flow for confirming the identity of this compound using NMR is outlined below.
Comparison with Alternative Methods
While NMR is a cornerstone for structural elucidation, other analytical techniques can provide complementary information or serve as alternatives in certain contexts.
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, including connectivity and stereochemistry. | Unambiguous structure confirmation, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, suitable for very small sample amounts. | Does not provide detailed stereochemical information, isomers can be difficult to distinguish. |
| Thin-Layer Chromatography (TLC) | Assessment of purity and comparison with a reference standard based on polarity. | Simple, rapid, and inexpensive for purity checks. | Limited resolving power, not a definitive identification method on its own. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture, assessment of purity. | High resolution and quantitative capabilities. | Requires a reference standard for identification, does not provide detailed structural information. |
Safety Operating Guide
Proper Disposal of 1-Tetradecyl-sn-glycero-3-phosphocholine: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document provides essential guidance on the proper disposal procedures for 1-Tetradecyl-sn-glycero-3-phosphocholine, also known by its therapeutic name, miltefosine. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Core Principles of Chemical Disposal
The fundamental principle of chemical disposal is to prevent harm to human health and the environment. All waste must be handled in accordance with local, state, and federal regulations.[1] It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidelines and requirements.
II. Step-by-Step Disposal Procedure
Researchers and laboratory personnel should follow these steps to ensure the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2]
-
Waste Characterization: While this compound is not broadly classified as a hazardous substance, it is crucial to treat it as a chemical waste.[3] Do not mix it with general laboratory or household waste unless explicitly permitted by your local regulations for very small quantities.[4]
-
Containerization:
-
Avoid Drain Disposal: Do not dispose of this compound down the drain.[3][5] This practice can lead to environmental contamination and may be prohibited by local regulations.
-
Segregation: Keep this chemical waste separate from other waste streams to avoid accidental reactions.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Final Disposal:
-
Arrange for disposal through your institution's hazardous waste management program.
-
If your facility does not have a dedicated program, consult a licensed chemical waste disposal contractor.
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by qualified professionals at a licensed facility.
-
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains.
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
IV. Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the provided search results. Disposal limits and reporting quantities are determined by local, state, and federal regulations and should be obtained from your institution's EHS department.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Tetradecyl-sn-glycero-3-phosphocholine
For Immediate Reference: Key Safety and Handling Protocols
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Tetradecyl-sn-glycero-3-phosphocholine. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1] | To prevent eye irritation from dust or splashes.[1] |
| Hand Protection | Impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after. | To prevent skin contact and absorption.[2] |
| Body Protection | Impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | To protect the skin from accidental spills or contact. |
| Respiratory Protection | Use a mechanical exhaust or laboratory fume hood to avoid exposure.[1] | To prevent inhalation of dust, which may cause respiratory tract irritation.[1] |
Operational and Disposal Plans
Handling and Storage:
Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure a safe laboratory environment.
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize the risk of inhalation.[1]
-
Dust Formation: Avoid the formation of dust during handling.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the material.[1]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[3] The recommended storage temperature is -20°C.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Evacuate and Secure: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Do not let the product enter drains.[1]
-
Clean-up: Pick up and arrange disposal without creating dust. Use appropriate tools to gently sweep or scoop the material. Place the spilled material into a suitable, closed container for disposal.[1]
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4]
-
Unused Material: Unused material may potentially be recycled if it has not been contaminated.[4]
-
Contaminated Materials: Contaminated PPE and other materials should be placed in a sealed container and disposed of as chemical waste.
-
Disposal Method: It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
